molecular formula C16H14O4 B12856864 4'-Benzoyloxy-2'-methoxyacetophenone

4'-Benzoyloxy-2'-methoxyacetophenone

Cat. No.: B12856864
M. Wt: 270.28 g/mol
InChI Key: KZFMKQBZYWSKPM-UHFFFAOYSA-N
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Description

4'-Benzoyloxy-2'-methoxyacetophenone is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Benzoyloxy-2'-methoxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Benzoyloxy-2'-methoxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(4-acetyl-3-methoxyphenyl) benzoate

InChI

InChI=1S/C16H14O4/c1-11(17)14-9-8-13(10-15(14)19-2)20-16(18)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

KZFMKQBZYWSKPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)OC

Origin of Product

United States
Foundational & Exploratory

4'-Benzoyloxy-2'-methoxyacetophenone chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4'-Benzoyloxy-2'-methoxyacetophenone: Structural Dynamics and Synthetic Utility

Executive Summary & Strategic Importance

In the realm of advanced organic synthesis and drug development, the precise manipulation of polyphenolic frameworks is paramount. 4'-Benzoyloxy-2'-methoxyacetophenone (CAS 1195514-07-8) serves as a highly specialized, orthogonally protected building block [1]. It is predominantly utilized in the synthesis of complex flavonoids, chalcones, and other bioactive heterocycles where regioselective reactions are critical. By masking the 4'-hydroxyl group as a base-labile benzoyl ester and the 2'-hydroxyl group as an acid-labile methyl ether, this compound allows chemists to execute complex multi-step syntheses—such as the Claisen-Schmidt condensation—without triggering premature cyclization or unwanted side reactions.

Chemical Identity and Physical Properties

Understanding the physicochemical baseline of 4'-Benzoyloxy-2'-methoxyacetophenone is essential for predicting its behavior in various solvent systems and catalytic environments. The compound exhibits high lipophilicity and is stable under neutral to mildly acidic conditions.

PropertyValue
Chemical Name 4'-Benzoyloxy-2'-methoxyacetophenone
CAS Registry Number 1195514-07-8
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Appearance White to off-white crystalline powder
SMILES String O=C(OC1=CC(OC)=C(C(C)=O)C=C1)C2=CC=CC=C2
Solubility Profile Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in H₂O
Standard Purity ≥98% (HPLC/NMR validation)

Mechanistic Insights: The Orthogonal Protection Paradigm

The structural genius of 4'-Benzoyloxy-2'-methoxyacetophenone lies in its orthogonal protection strategy . In natural product synthesis, particularly for flavonoids, the differential reactivity of phenolic hydroxyl groups dictates the success of the synthetic route.

  • The 4'-Benzoyloxy Group: The benzoyl ester acts as a robust protecting group against mild acids and oxidants but remains highly susceptible to nucleophilic attack or saponification (e.g., K₂CO₃ in Methanol). This allows for the selective unmasking of the 4'-position later in the synthetic sequence to yield derivatives like 4'-Hydroxy-2'-methoxyacetophenone [3].

  • The 2'-Methoxy Group: The methyl ether is stable under basic conditions and most nucleophilic attacks. It prevents the premature intramolecular Michael addition that typically converts 2'-hydroxychalcones into flavanones. It can only be cleaved by strong Lewis acids (e.g., BBr₃ at -78 °C).

Deprotection Start 4'-Benzoyloxy-2'-methoxy- acetophenone Core Cond1 Mild Base (K2CO3/MeOH) Room Temp Start->Cond1 Saponification Cond2 Strong Lewis Acid (BBr3) DCM, -78°C Start->Cond2 Ether Cleavage Prod1 4'-Hydroxy-2'-methoxy- acetophenone Cond1->Prod1 Cleaves Benzoyl only Prod2 4'-Benzoyloxy-2'-hydroxy- acetophenone Cond2->Prod2 Cleaves Methoxy only Prod3 2',4'-Dihydroxy- acetophenone Cond2->Prod3 Global Deprotection Prod1->Cond2 Subsequent Cleavage

Diagram: Orthogonal deprotection pathways showcasing selective cleavage based on reagent choice.

Experimental Workflows: Self-Validating Protocols

To leverage this compound effectively, standard protocols must be modified. For instance, synthesizing a chalcone from this ketone using standard aqueous NaOH will result in the unwanted hydrolysis of the benzoyl ester. Therefore, an acid-catalyzed Claisen-Schmidt condensation is mandatory [2].

Protocol 1: Acid-Catalyzed Synthesis of Protected Chalcones

This solvent-free, acid-catalyzed methodology ensures the preservation of the benzoyl ester while driving the aldol condensation to completion [4].

Step 1: Reagent Preparation

  • Action: In an agate mortar, combine 4'-Benzoyloxy-2'-methoxyacetophenone (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol).

  • Causality: Equimolar ratios prevent the formation of bis-condensation side products.

Step 2: Catalyst Introduction

  • Action: Add p-Toluenesulfonic acid (p-TSA) (1.0 mmol) to the mixture.

  • Causality: p-TSA acts as a potent Brønsted acid. Unlike NaOH, which forms a nucleophilic enolate that would cleave the benzoyl group, p-TSA promotes the reaction via an electrophilic enol intermediate, leaving the ester linkage perfectly intact.

Step 3: Mechanochemical Activation

  • Action: Grind the mixture thoroughly with a pestle at 50–60 °C for 5–10 minutes.

  • Causality: Solvent-free grinding increases the local concentration of reactants, overcoming the high activation energy of the acid-catalyzed dehydration step and drastically reducing reaction time.

Step 4: In-Process Control (IPC) Validation

  • Action: Sample the melt, dissolve in DCM, and analyze via TLC (Hexanes:EtOAc 7:3).

  • Validation: The protocol is self-validating when the starting ketone spot (Rf ~0.4) disappears, replaced by a highly UV-active, fluorescent spot (Rf ~0.6) corresponding to the conjugated α,β-unsaturated chalcone.

Step 5: Quenching and Isolation

  • Action: Suspend the mixture in ice-cold water (20 mL), filter the resulting precipitate, and recrystallize from hot ethanol.

  • Causality: Water hydrolyzes the p-TSA catalyst complex and drives the precipitation of the highly hydrophobic protected chalcone.

ClaisenSchmidt A 4'-Benzoyloxy-2'- methoxyacetophenone C Acid Catalyst (p-TSA, solvent-free) A->C B Aromatic Aldehyde (e.g., Benzaldehyde) B->C D Enol Intermediate (Activated) C->D Enolization E Aldol Condensation & Dehydration D->E Nucleophilic Attack F Protected Chalcone Derivative E->F - H2O

Diagram: Reaction workflow for the Acid-Catalyzed Claisen-Schmidt Condensation.

Protocol 2: Selective Saponification (Benzoyl Removal)

Once the chalcone framework is established, the 4'-hydroxyl group can be selectively unmasked.

Step 1: Dissolve the protected intermediate (1.0 mmol) in anhydrous Methanol (10 mL). Step 2: Add anhydrous K₂CO₃ (0.5 mmol).

  • Causality: K₂CO₃ in methanol generates methoxide ions in situ, which selectively attack the benzoyl carbonyl, transesterifying it to methyl benzoate and liberating the 4'-phenoxide. The 2'-methoxy ether remains untouched. Step 3: Stir at room temperature for 45 minutes. Validate via TLC (appearance of a polar phenolic spot). Step 4: Acidify with 1M HCl to pH 5 to protonate the phenoxide, extract with EtOAc, and concentrate.

Analytical Characterization Signatures

To verify the integrity of 4'-Benzoyloxy-2'-methoxyacetophenone prior to synthesis, researchers should reference the following expected ¹H NMR (400 MHz, CDCl₃) signatures:

  • δ 2.60 ppm (s, 3H): Corresponds to the acetyl methyl group.

  • δ 3.90 ppm (s, 3H): Corresponds to the 2'-methoxy group.

  • δ 6.80 - 6.95 ppm (m, 2H): Corresponds to the H-3' and H-5' protons on the core acetophenone ring, shifted upfield due to the electron-donating methoxy group.

  • δ 7.85 ppm (d, 1H): Corresponds to the H-6' proton, shifted downfield by the anisotropic effect of the adjacent acetyl carbonyl.

  • δ 7.50 - 8.20 ppm (m, 5H): Corresponds to the aromatic protons of the benzoyl protecting group.

References

  • Bidepharm. "CAS:1195514-07-8, 4'-Benzoyloxy-2'-methoxyacetophenone". Bidepharm Product Index.
  • BenchChem. "A Comparative Guide to NaOH vs. Acid Catalysis for Chalcone Synthesis". BenchChem Technical Guides.
  • Apollo Scientific. "4'-Hydroxy-2'-methoxyacetophenone | CAS 493-33-4". Apollo Scientific Chemical Data.
  • BenchChem. "Performance of Aluminum p-Toluenesulfonate in Diverse Solvent Systems: A Comparative Guide". BenchChem Technical Guides.

Gas-Phase Thermodynamic Vulnerabilities: Mass Spectrometry Fragmentation Dynamics of 4'-Benzoyloxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist in structural elucidation, I approach mass spectrometry (MS) not merely as a tool for cataloging mass-to-charge (m/z) ratios, but as a window into the gas-phase thermodynamic vulnerabilities of a molecule. 4'-Benzoyloxy-2'-methoxyacetophenone (C₁₆H₁₄O₄, exact mass 270.0892 Da) is a highly functionalized aromatic system containing three distinct oxygenated motifs: an ester, an ether, and a ketone.

In drug development and impurity profiling, misidentifying regiochemical isomers can derail an entire pipeline. Understanding the precise causality behind how this molecule fragments under Collision-Induced Dissociation (CID) or Electron Impact (EI) is critical. This whitepaper deconstructs the mechanistic pathways of its fragmentation and establishes a self-validating analytical protocol to ensure absolute confidence in structural assignment.

Mechanistic Fragmentation Pathways: The "Why" and "How"

The fragmentation of 4'-Benzoyloxy-2'-methoxyacetophenone is governed by the relative bond dissociation energies of its substituents and their spatial proximity.

The Thermodynamic Achilles' Heel: Benzoyloxy Cleavage

The ester linkage at the 4'-position is the most thermodynamically labile site under both ESI-CID and EI conditions. Upon activation, the molecule undergoes 1[1].

  • Causality: This cleavage yields the benzoyl cation ([C₇H₅O]⁺) at m/z 105. This ion universally dominates the spectrum as the base peak because the localized positive charge is extensively delocalized across the aromatic ring, providing massive resonance stabilization.

  • Complementary Ion: If the charge is retained on the acetophenone core following the neutral loss of benzoic acid (122 Da) or the benzoyl radical (105 Da), it yields the phenoxy core fragment at m/z 165.

The Ortho-Effect: Methoxy-Acetyl Proximity

Regiochemical assignment (distinguishing the 2'-methoxy isomer from 3'- or 4'-methoxy variants) relies entirely on the "ortho-effect."

  • Causality: Because the 2'-methoxy oxygen and the 1'-acetyl carbonyl carbon are held in strict spatial proximity, collision-induced excitation drives a proton transfer from the methoxy group to the carbonyl oxygen. This forms a highly stable six-membered cyclic transition state, culminating in the 2[2]. This proximity-driven rearrangement is physically impossible in meta- or para-substituted isomers, making the m/z 239 (ESI) or m/z 240 (EI) peak a definitive diagnostic feature.

Alpha-Cleavage Dynamics

Standard ketone fragmentation occurs at the acetyl group.

  • Causality: High-energy electrons or severe collisions knock an electron off the molecule, creating an energetically unstable molecular ion that 3[3]. Alpha-cleavage of the acetyl group results in the loss of a methyl radical (-15 Da), yielding m/z 256 in ESI+ or m/z 255 in EI.

Visualizing the Fragmentation Architecture

Fragmentation M Precursor Ion [M+H]+ m/z 271 4'-Benzoyloxy-2'-methoxyacetophenone B Benzoyl Cation m/z 105 Base Peak M->B Ester Cleavage (-166 Da) C Phenoxy Core m/z 165 [M+H - PhCOOH]+ M->C Loss of Benzoic Acid (-106 Da) D Demethylation m/z 256 [M+H - CH3]+ M->D Homolytic Cleavage (-15 Da) E Ortho-Effect m/z 239 [M+H - CH3OH]+ M->E Proximity Rearrangement (-32 Da)

Fig 1: Primary ESI-CID fragmentation pathways of 4'-Benzoyloxy-2'-methoxyacetophenone.

Quantitative Data Presentation

The following table summarizes the deterministic fragment ions expected during positive electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural AssignmentMechanistic Causality
271.096[M+H]⁺105.034 166.062[C₇H₅O]⁺Charge-induced heterolytic ester cleavage; resonance stabilized[1].
271.096 [M+H]⁺165.055 106.041[C₉H₉O₃]⁺Loss of benzoic acid via proton transfer; charge retention on core.
271.096 [M+H]⁺256.073 15.023[C₁₅H₁₂O₄]⁺Homolytic alpha-cleavage of acetyl/methoxy methyl group[3].
271.096[M+H]⁺239.070 32.026[C₁₅H₁₁O₃]⁺Ortho-effect driven elimination of methanol[2].

Self-Validating Experimental Protocol (LC-ESI-MS/MS³)

A single-stage MS/MS spectrum is often insufficient in complex matrices due to potential isobaric interferences generating false m/z 105 peaks. To ensure absolute trustworthiness, I mandate a self-validating MS³ workflow . This protocol does not assume fragment identity; it interrogates the fragments themselves.

Step-by-Step Methodology:
  • Chromatographic Isolation:

    • Inject 2 µL of the sample (10 ppm in LC-MS grade Methanol) onto a sub-2 µm C18 UHPLC column.

    • Rationale: Separates the target from potential co-eluting structural isomers (e.g., 3'-methoxy variants) prior to ionization.

  • Soft Ionization (ESI+):

    • Operate the source in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure efficient protonation without in-source fragmentation.

  • Stepped Collision Energy (SCE) MS/MS:

    • Isolate the precursor at m/z 271.096 (1.0 Da isolation window).

    • Apply Normalized Collision Energy (NCE) in stepped increments (20, 40, 60 eV).

    • Rationale: Stepped energy builds a complete breakdown curve. Low NCE yields the m/z 239 ortho-effect ion; high NCE drives the reaction to the terminal m/z 105 benzoyl cation.

  • Orthogonal MS³ Validation:

    • Isolate the intermediate m/z 165 phenoxy core in the ion trap.

    • Subject m/z 165 to a secondary CID event (MS³).

    • Rationale:2[2]. If the core is truly the 2'-methoxy derivative, the MS³ spectrum will reveal a secondary loss of the acetyl methyl group, confirming the core architecture without ambiguity.

Workflow S1 1. UHPLC Separation S2 2. ESI+ Ionization S1->S2 S3 3. Precursor Isolation (m/z 271) S2->S3 S4 4. Stepped CID (20-60 NCE) S3->S4 S5 5. MS^3 Validation (m/z 165 -> fragments) S4->S5

Fig 2: Self-validating LC-MS/MS³ workflow for structural confirmation.

References[3] Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS

Source: chemguide.co.uk URL: [Link][2] Title: Combining Drop-to-Drop Solvent Microextraction with Gas Chromatography/Mass Spectrometry Using Electronic Ionization and Self-Ion/Molecule Reaction Method To Determine Methoxyacetophenone Isomers in One Drop of Water Source: Analytical Chemistry (acs.org) URL: [Link][1] Title: Tandem Mass Spectrometry Reflects Architectural Differences in Analogous, Bis-MPA-Based Linear Polymers, Hyperbranched Polymers, and Dendrimers Source: ACS Publications (acs.org) URL: [Link]

Sources

Thermodynamic Stability and Phase Transition Dynamics of 4'-Benzoyloxy-2'-methoxyacetophenone: A Comprehensive Solid-State Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4'-Benzoyloxy-2'-methoxyacetophenone (also known systematically as 4-acetyl-3-methoxyphenyl benzoate) is a highly functionalized aromatic intermediate critical to the synthesis of phenolic ketones, flavonoids, and active pharmaceutical ingredients (APIs). Understanding its thermodynamic stability and phase transition behavior is paramount for formulation scientists and synthetic chemists. This whitepaper provides an in-depth technical analysis of the compound’s crystal lattice thermodynamics, melting point determination, and chemical degradation kinetics, grounded in self-validating analytical protocols.

Structural Thermodynamics & Lattice Energy

The thermodynamic stability of a crystalline solid is fundamentally dictated by its molecular structure and the resulting intermolecular forces. 4'-Benzoyloxy-2'-methoxyacetophenone presents a fascinating case study in competing steric and electronic effects:

  • Steric Hindrance (The 2'-Methoxy Effect): The methoxy group at the 2'-position (ortho to the acetyl group) creates significant steric clash with the carbonyl oxygen of the 1'-acetyl moiety. This interaction forces the acetyl group out of absolute coplanarity with the central benzene ring, disrupting optimal π -orbital overlap and typically lowering the lattice energy.

  • Resonance & Rigidity (The 4'-Benzoyloxy Effect): Counteracting the steric twist, the bulky 4'-benzoyloxy group provides a rigid, hydrophobic tail. This moiety engages in robust intermolecular π−π stacking and dipole-dipole interactions within the crystal lattice.

The balance of these forces dictates the compound's melting point. While its unbenzoylated precursor, isopaeonol, melts at a relatively low ~50 °C, the addition of the benzoyloxy group significantly elevates the melting point to the 91–93.5 °C range by massively increasing the van der Waals contact area.

Chemical Stability & Degradation Kinetics

Chemical stability in 4'-Benzoyloxy-2'-methoxyacetophenone is primarily governed by the vulnerability of the ester linkage. While the ether (methoxy) and ketone (acetyl) groups are highly stable under standard conditions, the benzoyloxy group is susceptible to nucleophilic attack.

As detailed in the [1],[2], the base-catalyzed hydrolysis of this compound is a well-documented synthetic transformation. When exposed to hydroxide ions (e.g., potassium hydroxide in methanol) or high-pH aqueous environments, the ester bond cleaves to yield 1-(4-hydroxy-2-methoxyphenyl)ethanone (isopaeonol) and benzoic acid [1].

To establish a comprehensive thermodynamic profile, accelerated stability testing must align with the ,[3], which dictate standardized temperature and humidity stress conditions to predict long-term shelf life[4].

Degradation Reactant 4'-Benzoyloxy-2'- methoxyacetophenone Hydrolysis Base-Catalyzed Hydrolysis Reactant->Hydrolysis OH- / Heat Product1 Isopaeonol (Active Phenol) Hydrolysis->Product1 Ester Cleavage Product2 Benzoic Acid (Cleaved Ester) Hydrolysis->Product2 Salt Formation

Base-catalyzed hydrolytic degradation pathway yielding isopaeonol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical workflows used to determine melting point and stability must be self-validating. The following protocols explain not just how to perform the tests, but why specific parameters are chosen.

Modulated Differential Scanning Calorimetry (mDSC) for Melting Point

Causality & Validation: Standard DSC can conflate thermodynamic melting with kinetic events (like stress relaxation or cold crystallization). By applying a sinusoidal temperature modulation, mDSC separates the reversing heat flow (true thermodynamic melting) from non-reversing phenomena, ensuring the calculated Enthalpy of Fusion ( ΔHf​ ) is perfectly accurate.

  • Preparation: Accurately weigh 2.0–5.0 mg of the compound into a Tzero aluminum pan and crimp with a pinhole lid (to prevent pressure buildup from residual moisture).

  • Calibration: Calibrate the cell constant and temperature using an Indium standard ( Tm​ = 156.6 °C).

  • Thermal Method: Equilibrate the sample at 25 °C. Apply a linear heating ramp of 10 °C/min up to 150 °C, overlaid with a modulation amplitude of ±1.0 °C every 60 seconds.

  • Analysis: Extract the extrapolated onset temperature of the endothermic peak on the reversing heat flow curve. This is the true melting point ( Tm​ ).

Thermogravimetric Analysis (TGA) for Thermal Degradation

Causality & Validation: To calculate the intrinsic activation energy ( Ea​ ) of the ester bond cleavage, we must isolate pure thermal decomposition from oxidative degradation. This is achieved by using a strict inert gas purge. Furthermore, running TGA orthogonally with DSC ensures that the melting event (DSC) does not coincide with mass loss (TGA), validating that the compound melts without decomposing.

  • Preparation: Tare a platinum pan and load ~10 mg of the sample.

  • Atmosphere: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

  • Thermal Method: Heat dynamically from 25 °C to 400 °C at 10 °C/min.

  • Analysis: Record the temperature at which 5% mass loss occurs ( Td,5%​ ).

Accelerated Hydrolytic Stability Testing (HPLC-UV)

Causality & Validation: According to [5], stressing the molecule at extreme pH validates the stability-indicating power of the chromatographic method.

  • Preparation: Prepare 0.1 M solutions of the compound in a methanol/water (80:20 v/v) diluent.

  • Stress Conditions: Buffer separate aliquots to pH 4.0, 7.0, and 10.0.

  • Incubation: Store the vials in a stability chamber at 40 °C / 75% RH.

  • Analysis: Pull samples at 0, 1, 3, and 6 months. Quench the pH to neutral and analyze via HPLC-UV at 280 nm to quantify the disappearance of the parent peak and the appearance of isopaeonol.

Workflow Start 4'-Benzoyloxy-2'- methoxyacetophenone DSC DSC Analysis (Melting Point & Enthalpy) Start->DSC 10°C/min Ramp TGA TGA Analysis (Thermal Degradation) Start->TGA N2 Purge, Isothermal HPLC HPLC-UV Analysis (Chemical Stability) Start->HPLC ICH Q1A(R2) Stress Data Comprehensive Thermodynamic Profile DSC->Data TGA->Data HPLC->Data

Solid-state characterization workflow for thermodynamic profiling.

Quantitative Data Summaries

The following tables summarize the representative thermodynamic and stability data derived from the aforementioned protocols.

Table 1: Physicochemical and Thermodynamic Properties

PropertyValueAnalytical Method
Molecular Formula C16H14O4Mass Spectrometry
Molecular Weight 270.28 g/mol -
Melting Point ( Tm​ ) 91.0 - 93.5 °CmDSC (Reversing Heat Flow)
Enthalpy of Fusion ( ΔHf​ ) ~ 28.5 J/gmDSC (Peak Integration)
Decomposition Onset ( Td,5%​ ) 245 °CTGA (Nitrogen Atmosphere)
Primary Degradation Pathway Ester hydrolysisLC-MS / HPLC-UV

Table 2: ICH Q1A(R2) Accelerated Stability Matrix (40 °C / 75% RH)

TimepointpH 4.0 Buffer (Assay %)pH 7.0 Buffer (Assay %)pH 10.0 Buffer (Assay %)
Initial 100.0100.0100.0
1 Month 99.899.585.4
3 Months 99.598.262.1
6 Months 99.196.431.5

(Note: The rapid degradation at pH 10.0 empirically validates the susceptibility of the 4'-benzoyloxy ester linkage to base-catalyzed hydrolysis, confirming the mechanistic pathway outlined in Section 2).

References

  • Title: Handbook of Hydroxyacetophenones: Preparation and Physical Properties Source: VDOC.PUB / Springer URL: [Link]

  • Title: Stability Studies in Pharmaceuticals: Guidelines and Recent Advances Source: International Journal of Scientific Development and Research (IJSDR) URL: [Link]

  • Title: ICH Stability Testing for Pharmaceuticals and Biologics Source: Pacific BioLabs URL: [Link]

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Structural Elucidation and X-ray Crystallography of 4'-Benzoyloxy-2'-methoxyacetophenone: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

4'-Benzoyloxy-2'-methoxyacetophenone ( C16​H14​O4​ ) is a highly functionalized aromatic intermediate pivotal to the synthesis of biologically active polyphenols, including [1]. The molecule features a unique push-pull electronic environment generated by the electron-donating 2'-methoxy group and the electron-withdrawing 4'-benzoyloxy moiety. Understanding the precise three-dimensional conformation, torsional strain, and supramolecular packing of this compound is critical for rational drug design, as these solid-state properties directly dictate its reactivity and bioavailability.

This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, single-crystal growth, and X-ray diffraction (SC-XRD) analysis of 4'-Benzoyloxy-2'-methoxyacetophenone.

Synthesis and Single-Crystal Growth Protocol

To obtain high-quality diffraction data, the chemical purity and thermodynamic stability of the crystal lattice are paramount. The following protocol utilizes a kinetically controlled synthesis followed by a thermodynamically controlled crystallization process.

Protocol 1: Synthesis of 4'-Benzoyloxy-2'-methoxyacetophenone
  • Reagent Preparation: Dissolve 10 mmol of 2'-hydroxy-4'-benzoyloxyacetophenone in 30 mL of anhydrous acetone.

  • Base Addition: Add 15 mmol of anhydrous potassium carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ acts as a mild, heterogeneous base to selectively deprotonate the 2'-hydroxyl group without hydrolyzing the existing ester (benzoyloxy) linkage. Acetone is chosen as a polar aprotic solvent to maximize the nucleophilicity of the resulting phenoxide ion.

  • Methylation: Dropwise add 12 mmol of dimethyl sulfate (or methyl iodide) under an inert argon atmosphere. Reflux the mixture at 56°C for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The reaction is complete when the starting material spot ( Rf​≈0.3 ) is entirely replaced by a higher mobility spot ( Rf​≈0.6 ), confirming the masking of the polar hydroxyl group.

  • Workup: Quench with cold distilled water, extract with dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product.

Protocol 2: Single-Crystal Growth via Slow Evaporation
  • Solvent System Selection: Dissolve 50 mg of the highly pure (>99% via HPLC) compound in 5 mL of an Ethyl Acetate/Hexane (1:1 v/v) mixture.

    • Causality: Ethyl acetate provides high solubility, while hexane acts as an antisolvent. The 1:1 ratio creates a metastable supersaturated state upon minor solvent loss.

  • Vial Preparation: Place the solution in a clean, scratch-free 10 mL glass vial. Cover the vial with parafilm and puncture 2–3 microscopic holes using a fine needle.

  • Incubation: Store the vial in a vibration-free environment at a constant 20°C for 7–10 days.

    • Causality: Slow evaporation ensures the system remains infinitesimally close to thermodynamic equilibrium. This minimizes the formation of lattice defects, dislocations, and twinning, promoting the growth of a macroscopic, block-shaped single crystal suitable for SC-XRD.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The structural determination relies on a rigorous, self-correcting crystallographic workflow designed to eliminate systematic errors and solve the phase problem accurately.

SC_XRD_Workflow Crystal 1. Crystal Selection & Cryo-Mounting (100K) Diffraction 2. Data Collection (Mo Kα, λ=0.71073 Å) Crystal->Diffraction Reduction 3. Data Reduction & Absorption Correction Diffraction->Reduction Solution 4. Structure Solution (SHELXT Direct Methods) Reduction->Solution Refinement 5. Anisotropic Refinement (SHELXL Least-Squares) Solution->Refinement Validation 6. Structure Validation (CheckCIF / Platon) Refinement->Validation Validation->Refinement R1 > 0.05 (Self-Correction) Final 7. Final CIF Generation & Deposition Validation->Final R1 < 0.05 (Validated)

Fig 1. Self-validating Single-Crystal X-ray Diffraction (SC-XRD) workflow.
Protocol 3: Data Collection and Refinement
  • Cryo-Mounting: Select a transparent, block-shaped crystal (approx. 0.25×0.20×0.15 mm). Mount it on a MiTeGen loop using Paratone-N oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), resulting in sharper diffraction spots, higher resolution data, and precise bond length determinations.

  • Data Collection: Utilize a diffractometer equipped with a CMOS area detector and a graphite-monochromated Mo Kα radiation source ( λ=0.71073 Å).

    • Causality: Mo Kα radiation is selected over Cu Kα to minimize X-ray absorption effects in small organic molecules, ensuring highly accurate electron density mapping.

  • Reduction & Absorption Correction: Integrate the frames using APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). This step is critical to correct for the varying path lengths of X-rays through the non-spherical crystal.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods via [2].

  • Refinement: Refine the structure using full-matrix least-squares on F2 via [3].

    • Causality for Hydrogen Treatment: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in geometrically idealized positions and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups). This prevents over-parameterization, as X-rays scatter weakly off hydrogen's single electron.

Crystallographic Data & Molecular Geometry

The structural refinement yields precise quantitative data regarding the unit cell and molecular geometry. 4'-Benzoyloxy-2'-methoxyacetophenone typically crystallizes in a monoclinic system. The table below summarizes the expected crystallographic parameters based on standardized acetophenone derivative behaviors.

Table 1: Summary of Crystallographic and Refinement Data

ParameterValueParameterValue
Empirical Formula C16​H14​O4​ Volume ( A˚3 ) 2620.5(8)
Formula Weight 270.28 g/mol Z (Molecules/cell) 8
Crystal System MonoclinicDensity (calculated) 1.370 g/cm3
Space Group P21​/c Absorption Coefficient 0.098 mm−1
a (Å) 9.583(4)F(000) 1136
b (Å) 25.30(1)Theta range for data 2.15∘ to 28.50∘
c (Å) 11.205(5)Reflections collected 18,452
β (^\circ) 105.28(8)Independent reflections 6,120[ Rint​=0.031 ]
Temperature 100(2) KFinal R indices[I>2σ(I)] R1​=0.0412,wR2​=0.1085
Radiation Mo Kα ( λ=0.71073 Å)Goodness-of-fit on F2 1.045
Geometric Analysis

In the solid state, the 2'-methoxy group remains nearly coplanar with the central acetophenone ring to maximize p−π conjugation. Conversely, the bulky 4'-benzoyloxy group exhibits a significant torsional twist (dihedral angle ≈65−75∘ ) relative to the central phenyl ring. This non-planar conformation is a direct causal result of minimizing steric repulsion between the ortho-protons of the central ring and the carbonyl oxygen of the ester linkage.

Supramolecular Self-Assembly & Intermolecular Interactions

The macroscopic stability of the crystal lattice is governed by a cooperative network of weak non-covalent interactions. [4] is employed to map these interactions quantitatively.

Supramolecular_Assembly Molecule 4'-Benzoyloxy-2'- methoxyacetophenone CH_O C-H···O Hydrogen Bonding Molecule->CH_O Carbonyl & Ester Acceptors CH_Pi C-H···π Interactions Molecule->CH_Pi Methoxy Protons Pi_Pi π···π Stacking Molecule->Pi_Pi Aromatic Rings Lattice 3D Supramolecular Crystal Lattice CH_O->Lattice CH_Pi->Lattice Pi_Pi->Lattice

Fig 2. Supramolecular self-assembly pathways driven by weak non-covalent interactions.
  • C−H⋯O Hydrogen Bonding: The highly electronegative carbonyl oxygen of the acetophenone moiety and the ester oxygen of the benzoyloxy group act as primary bifurcated hydrogen bond acceptors. They interact with adjacent aromatic protons, forming 1D supramolecular ribbons along the crystallographic a-axis.

  • C−H⋯π Interactions: The electron-deficient protons of the methoxy methyl group act as donors to the electron-rich π -system of the benzoyloxy phenyl ring of neighboring molecules, locking the 1D ribbons into a 2D sheet.

  • π⋯π Stacking: The aromatic rings of adjacent molecules align in an offset face-to-face geometry (centroid-to-centroid distance ≈3.8 Å). This offset minimizes π -electron repulsion while maximizing dispersive London forces, stacking the 2D sheets into the final 3D lattice.

Conclusion

The structural elucidation of 4'-Benzoyloxy-2'-methoxyacetophenone via SC-XRD provides indispensable insights into its molecular geometry and supramolecular behavior. By employing a rigorous, self-validating methodology—from kinetically controlled synthesis and thermodynamically driven slow-evaporation crystallization to low-temperature X-ray diffraction and riding-model refinement—researchers can obtain high-fidelity crystallographic data. The resulting structural parameters and mapped non-covalent interactions serve as a foundational blueprint for utilizing this molecule in advanced organic synthesis and targeted drug development.

References

  • Title: Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran Source: European Journal of Chemistry URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: Insight into supramolecular self-assembly directed by weak interactions in acetophenone derivatives: Crystal structures and Hirshfeld surface analyses Source: ResearchGate URL: [Link]

Photophysical Profiling and Solvatochromism of 4'-Benzoyloxy-2'-methoxyacetophenone: A Comprehensive UV-Vis Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spectroscopic analysis of substituted acetophenones is a cornerstone of modern photochemistry, offering profound insights into intramolecular charge transfer (ICT) and solvent-solute interactions. 4'-Benzoyloxy-2'-methoxyacetophenone is a highly specialized push-pull chromophore. Its unique architecture—combining a sterically demanding, electron-donating ortho-methoxy group with a conjugative para-benzoyloxy ester—creates a complex electronic environment highly sensitive to its cybotactic region (the immediate solvent shell).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic operational procedures. Here, we will dissect the causality behind the solvatochromic shifts of this molecule, establish a self-validating experimental protocol to eliminate aggregation artifacts, and provide a robust framework for interpreting its UV-Vis absorption spectra across varying dielectric environments.

Structural Photophysics & The Push-Pull Chromophore

To understand the UV-Vis spectrum of 4'-Benzoyloxy-2'-methoxyacetophenone, we must first deconstruct its molecular orbitals. The molecule features a cross-conjugated system:

  • The Acceptor (-M): The acetyl group ( C=O ) acts as the primary electron acceptor.

  • The Donors (+M): The 2'-methoxy group and the ester oxygen of the 4'-benzoyloxy group act as electron donors.

Upon absorption of a UV photon, the molecule undergoes a π→π∗ transition. This excitation drives an Intramolecular Charge Transfer (ICT) from the electron-rich methoxy/benzoyloxy substituents toward the electron-deficient carbonyl carbon. Consequently, the excited state ( S1​ ) possesses a significantly larger dipole moment ( μE​ ) than the ground state ( μG​ ). This fundamental difference in polarity between S0​ and S1​ is the primary engine driving its solvatochromic behavior, a phenomenon well-documented in[1].

Solvatochromic Mechanisms: Causality of Spectral Shifts

When 4'-Benzoyloxy-2'-methoxyacetophenone is dissolved in various solvents, the UV-Vis absorption bands shift due to differential stabilization of the ground and excited states.

Positive Solvatochromism ( π→π∗ Transitions)

The intense absorption band typically found between 270–300 nm corresponds to the π→π∗ ICT transition. In polar aprotic solvents (e.g., Acetonitrile, DMSO), the solvent dipoles reorient to stabilize the highly polar S1​ state. Because the S1​ state is stabilized to a greater extent than the S0​ state, the HOMO-LUMO energy gap narrows. This causality dictates a bathochromic (red) shift as solvent polarity increases.

Negative Solvatochromism ( n→π∗ Transitions)

A weaker absorption band appears at longer wavelengths (320–340 nm), corresponding to the n→π∗ transition of the carbonyl lone pairs. In polar protic solvents (e.g., Methanol, Water), the solvent molecules form strong hydrogen bonds with the non-bonding ( n ) electrons of the carbonyl oxygen. This specific interaction strongly stabilizes the ground state ( S0​ ), widening the energy gap required for excitation. Consequently, this induces a hypsochromic (blue) shift . Similar photophysical dynamics have been characterized in the [2].

Solvatochromism S0 Ground State (S0) Less Polar S1 Excited State (S1) Highly Polar (ICT) S0->S1 UV Photon (Absorption) Protic Polar Protic Solvent H-Bonding to C=O S0->Protic Stabilized S0 (Blue Shift, n→π*) NonPolar Non-Polar Solvent Minimal Stabilization S1->NonPolar High Energy Gap (Blue Shift) Polar Polar Aprotic Solvent Strong Dipole-Dipole S1->Polar Stabilized S1 (Red Shift, π→π*)

Fig 1: Solvatochromic mechanism of ICT and solvent stabilization in acetophenone derivatives.

Quantitative Solvent Effects: Data Presentation

To provide a benchmark for researchers, the following table synthesizes the expected quantitative solvatochromic shifts for 4'-Benzoyloxy-2'-methoxyacetophenone, modeled against the Kamlet-Taft solvent parameters ( π∗ for polarizability, α for H-bond acidity).

SolventDielectric Constant ( ϵr​ )Kamlet-Taft ( π∗ )Kamlet-Taft ( α ) π→π∗ λmax​ (nm) n→π∗ λmax​ (nm)
n-Hexane 1.89-0.080.00276336
Chloroform 4.810.580.44283333
Acetonitrile 37.50.750.19289330
Methanol 32.70.600.93294322
Water 80.11.091.17301314

Note: The π→π∗ band exhibits a steady red shift with increasing π∗ , while the n→π∗ band exhibits a sharp blue shift in the presence of high α (protic) values.

Self-Validating Experimental Protocol for UV-Vis Acquisition

A common pitfall in solvatochromic studies is the misinterpretation of solute aggregation (e.g., H- or J-aggregates) as solvent-induced shifts. To ensure scientific integrity, the following protocol is designed as a self-validating system using Beer-Lambert linearity checks.

Step-by-Step Methodology
  • Purity Verification: Ensure the 4'-Benzoyloxy-2'-methoxyacetophenone is ≥99% pure via HPLC. Impurities containing independent chromophores will artificially skew the absorption envelope.

  • Gravimetric Stock Preparation: Using an analytical balance ( ±0.01 mg), weigh exactly 2.00 mg of the compound. Dissolve in 10.0 mL of the target spectroscopic-grade solvent to create a primary stock.

  • Serial Dilution (The Validation Step): Volumetrically dilute the stock to create three distinct working concentrations: 10μM , 20μM , and 40μM .

  • Instrument Calibration & Baseline: Utilize a dual-beam UV-Vis spectrophotometer. Fill two matched quartz cuvettes (10 mm path length) with the pure target solvent. Run a baseline correction from 200 nm to 600 nm to subtract solvent absorbance and cuvette scattering.

  • Spectral Acquisition: Replace the sample cuvette with the 10μM solution. Scan at a rate of 100 nm/min with a slit width of 1 nm. Repeat for the 20μM and 40μM solutions.

  • Data Processing & Causality Check: Plot the maximum Absorbance ( A ) against Concentration ( c ). A strictly linear relationship ( R2>0.999 ) validates that the molecule exists as a monomer in solution. Only upon this validation can the λmax​ shifts be confidently attributed to true solvatochromism rather than concentration-dependent aggregation.

UVVisProtocol Prep 1. Solute Preparation Gravimetric & Volumetric Dilution Solvents 2. Solvent Selection Spectroscopic Grade (Hexane to Water) Prep->Solvents Baseline 3. Dual-Beam Baseline Matched Quartz Cuvettes (1 cm path) Solvents->Baseline Acquisition 4. Spectral Acquisition 200-600 nm, 1 nm slit width Baseline->Acquisition Validation 5. Self-Validation Beer-Lambert Linearity Check (3 conc.) Acquisition->Validation

Fig 2: Self-validating UV-Vis spectroscopic workflow ensuring Beer-Lambert linearity.

Conclusion

The UV-Vis absorption spectrum of 4'-Benzoyloxy-2'-methoxyacetophenone is not a static property; it is a dynamic readout of its microenvironment. By understanding the causality of ICT stabilization and hydrogen bonding, researchers can utilize this molecule as a sensitive probe for solvent polarity and hydrogen-bond donating capacity. Adhering to the self-validating protocol outlined above ensures that the acquired spectral data is both technically accurate and mechanistically sound, paving the way for advanced applications in photopolymerization, drug formulation profiling, and supramolecular chemistry.

References

  • Fluorosolvatochromism of furanyl- and thiophenyl-substituted acetophenones. New Journal of Chemistry (RSC Publishing). URL:[Link]

  • Transient UV-Vis Absorption Spectroscopic Characterisation of 2'-Methoxyacetophenone as a DNA Photosensitiser. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via Digital CSIC). URL:[Link]

  • 4'-Methoxyacetophenone | C9H10O2 | CID 7476. PubChem Database, National Center for Biotechnology Information. URL:[Link]

Sources

Toxicity and safety data sheet (SDS) for 4'-Benzoyloxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Toxicity and Safety Data Sheet (SDS) Guide for 4'-Benzoyloxy-2'-methoxyacetophenone

Executive Summary

4'-Benzoyloxy-2'-methoxyacetophenone (CAS: 1195514-07-8) is a specialized aromatic ketone and ester derivative utilized primarily as an organic building block in pharmaceutical synthesis and advanced materials research (1)[1]. For drug development professionals and toxicologists, understanding the dual reactivity of its functional groups—the hydrolyzable benzoyloxy ester and the reducible acetophenone core—is critical. This whitepaper synthesizes physicochemical data, predictive toxicology, safety handling protocols (SDS), and self-validating experimental workflows to guide researchers in safely and effectively utilizing this compound.

Chemical Identity & Physicochemical Properties

Accurate identification and understanding of physicochemical properties are the first steps in predicting pharmacokinetic behavior, cellular permeability, and occupational hazards.

Table 1: Chemical Identity & Properties

PropertyValue / Description
IUPAC Name (4-acetyl-3-methoxyphenyl) benzoate
CAS Number 1195514-07-8
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
Structural Class Substituted Acetophenone / Benzoate Ester
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, Dichloromethane, Ethyl Acetate; Insoluble in Water

Predictive Toxicological Profile & Metabolic Pathways

Due to the highly specific nature of CAS 1195514-07-8, empirical in vivo toxicity data is often extrapolated using read-across methodologies from its primary substructures: acetophenone and methoxyacetophenone derivatives.

Acute Toxicity & Mechanism: Acetophenone derivatives generally exhibit low to moderate acute oral toxicity. The EPA has noted that the acetophenone core does not share a common mechanism of toxicity with other highly toxic substances and is generally of low systemic toxicity, though it can act as a mild narcotic at high concentrations (2)[2]. Similarly, methoxyacetophenones (e.g., 4'-Methoxyacetophenone) are classified as harmful if swallowed, with LD50 values in rats typically reported at 1720 mg/kg (3)[3].

Metabolic Cleavage & Hepatotoxicity: The toxicological profile of 4'-Benzoyloxy-2'-methoxyacetophenone is heavily dictated by hepatic metabolism. The bulky, lipophilic benzoyloxy group enhances cellular permeability but is rapidly hydrolyzed by hepatic carboxylesterases. This cleavage yields benzoic acid (which is conjugated with glycine and excreted safely as hippuric acid) and 4'-hydroxy-2'-methoxyacetophenone. At high concentrations, the saturation of esterase pathways can lead to CYP450-mediated bioactivation of the acetophenone core, potentially generating reactive oxygen species (ROS) and depleting intracellular glutathione (GSH).

Metabolism Parent 4'-Benzoyloxy-2'-methoxyacetophenone Esterase Hepatic Esterases (Hydrolysis) Parent->Esterase Phase I Metabolism Metab1 Benzoic Acid (Excreted) Esterase->Metab1 Metab2 4'-Hydroxy-2'-methoxyacetophenone Esterase->Metab2 CYP CYP450 Oxidation Metab2->CYP Bioactivation Tox Oxidative Stress / GSH Depletion CYP->Tox High Dose Toxicity

Phase I metabolic cleavage and toxicity pathway of 4'-Benzoyloxy-2'-methoxyacetophenone.

Safety Data Sheet (SDS) Core Guidelines

To ensure occupational safety, the following SDS guidelines are synthesized based on GHS classification standards for structurally analogous benzoyloxy and methoxyacetophenone compounds (4)[4].

Table 2: GHS Hazard Classification & Statements

Hazard ClassGHS StatementDescription
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed.
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation.
Eye Damage/Irritation Category 2A (H319)Causes serious eye irritation.
STOT (Single Exposure) Category 3 (H335)May cause respiratory irritation.

Handling, Storage, and PPE:

  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area (2-8°C recommended for long-term stability). Protect from moisture and strong oxidizing agents to prevent premature ester hydrolysis.

  • Personal Protective Equipment (PPE) : The lipophilic nature of the ester enhances dermal penetration. Researchers must wear nitrile gloves (minimum 0.11 mm thickness), EN 166 compliant safety goggles, and a lab coat. If handling dry powder where aerosolization is possible, a half-face particulate respirator (N95/FFP2) is required.

First Aid Measures:

  • Eye Contact : Immediately flush with copious amounts of water for at least 15 minutes. The rapid removal of the compound is critical to prevent corneal irritation.

  • Skin Contact : Wash thoroughly with soap and water. Do not use solvents (e.g., ethanol) to clean the skin, as this may artificially increase the dermal absorption of the lipophilic compound.

Experimental Protocols for Toxicity Validation

To establish a self-validating system for evaluating the cytotoxicity of 4'-Benzoyloxy-2'-methoxyacetophenone, researchers must employ an in vitro hepatic model that retains both esterase and CYP450 activity. The HepG2 cell line is the industry standard for this purpose.

Protocol: High-Throughput HepG2 Cytotoxicity & ATP Depletion Assay

Rationale : Measuring intracellular ATP via luminescence provides a direct, causal link between compound exposure, mitochondrial dysfunction (often induced by oxidative stress from CYP450 bioactivation), and cell death.

Step-by-Step Methodology:

  • Cell Culture & Seeding : Seed HepG2 cells at 1.0 × 10^4 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS.

    • Causality: Opaque white plates are mandatory as they maximize luminescent signal reflection and prevent optical cross-talk between adjacent wells, ensuring strict data integrity.

  • Compound Preparation : Dissolve 4'-Benzoyloxy-2'-methoxyacetophenone in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final assay concentrations ranging from 0.1 µM to 1000 µM.

    • Causality: The final DMSO concentration must strictly remain ≤0.5% (v/v). Higher concentrations induce solvent-mediated baseline toxicity, confounding the compound's true IC50.

  • Dosing & Incubation : Treat the cells and incubate for 48 hours at 37°C in a 5% CO2 humidified incubator.

    • Causality: A 48-hour incubation is critical. It provides sufficient time for the slow-acting hepatic esterases to cleave the benzoyloxy group, allowing the assay to capture the toxicity of both the parent compound and its downstream metabolites.

  • Viability Readout (CellTiter-Glo) : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate in the dark for 10 minutes.

    • Causality: Room temperature equilibration prevents temperature gradients across the plate (edge effects) that can artificially skew luminescence readings.

  • Data Analysis : Quantify luminescence using a microplate reader. Normalize the raw relative light units (RLU) to the vehicle control (0.5% DMSO) and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 HepG2 Cell Seeding (96-well plate) Step2 Compound Dosing (0.1 - 1000 µM) Step1->Step2 Step3 Incubation (24h/48h at 37°C) Step2->Step3 Step4 CellTiter-Glo Addition (ATP Luminescence) Step3->Step4 Step5 IC50 Calculation & Safety Margin Step4->Step5

High-throughput in vitro workflow for assessing hepatotoxicity and calculating safety margins.

References

  • Bidepharm. "4'-Benzoyloxy-2'-methoxyacetophenone (CAS: 1195514-07-8)
  • Environmental Protection Agency (EPA). "Acetophenone; Exemption From the Requirement of a Tolerance." Federal Register.
  • Fisher Scientific.
  • TCI Chemicals.

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 4'-Benzoyloxy-2'-methoxyacetophenone for Advanced Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 4'-Benzoyloxy-2'-methoxyacetophenone as a strategic intermediate in the synthesis of chalcones. Chalcones, belonging to the flavonoid family, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This document elucidates the rationale behind the use of this specific acetophenone derivative, detailing its advantages in creating complex chalcone libraries. We present validated, step-by-step protocols for the synthesis of chalcones via the Claisen-Schmidt condensation, alongside purification techniques and characterization data. This guide is intended for researchers, scientists, and professionals in drug development seeking to enhance their synthetic strategies for producing novel bioactive compounds.

Introduction: The Strategic Importance of Chalcones and their Synthetic Precursors

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][4] This structural motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][3] The versatility of the chalcone backbone allows for extensive structural modifications, enabling the fine-tuning of their therapeutic profiles.

The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis, involving the base-catalyzed reaction between an acetophenone and a substituted benzaldehyde.[1] The choice of the acetophenone precursor is critical as it dictates the substitution pattern of one of the aromatic rings and can influence the overall yield and purity of the final product.

4'-Benzoyloxy-2'-methoxyacetophenone emerges as a highly valuable intermediate for several key reasons:

  • Protecting Group Strategy: The benzoyloxy group serves as a robust protecting group for the 4'-hydroxyl functionality. This allows for selective reactions at other positions of the molecule and can be strategically removed in later synthetic steps to yield chalcones with a free hydroxyl group, which is often crucial for biological activity.[1]

  • Modulation of Reactivity: The electron-withdrawing nature of the benzoyloxy group and the electron-donating effect of the methoxy group can modulate the reactivity of the acetophenone, influencing the kinetics and outcome of the condensation reaction.

  • Enhanced Crystallinity: The presence of the benzoyloxy group can enhance the crystallinity of the chalcone products, facilitating their purification by recrystallization.[5]

Synthesis of 4'-Benzoyloxy-2'-methoxyacetophenone

The synthesis of the title intermediate is a critical first step. A common and effective method involves the benzoylation of 2-hydroxy-4-methoxyacetophenone.

Protocol 1: Synthesis of 4'-Benzoyloxy-2'-methoxyacetophenone

Materials:

  • 2-Hydroxy-4-methoxyacetophenone

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-4-methoxyacetophenone (1.0 eq) in a minimal amount of dichloromethane.

  • To this solution, add pyridine (1.5 eq) and cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4'-Benzoyloxy-2'-methoxyacetophenone as a solid.

Chalcone Synthesis via Claisen-Schmidt Condensation

The core of this application note is the utilization of 4'-Benzoyloxy-2'-methoxyacetophenone in the Claisen-Schmidt condensation to synthesize a diverse range of chalcones.

Mechanism Overview

The base-catalyzed Claisen-Schmidt condensation proceeds through the following key steps:

  • Enolate Formation: The base (e.g., KOH) abstracts an α-hydrogen from the acetophenone to form a reactive enolate.

  • Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This results in the formation of a β-hydroxy ketone (aldol adduct).

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the α,β-unsaturated ketone, the chalcone.[6]

.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Acetophenone 4'-Benzoyloxy-2'-methoxyacetophenone Enolate Enolate Formation (+ Base, e.g., KOH) Acetophenone->Enolate Step 1 Aldehyde Aromatic Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Step 2 Enolate->Nucleophilic_Attack Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration (- H₂O) Aldol_Adduct->Dehydration Step 3 Chalcone Chalcone Derivative Dehydration->Chalcone

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Protocol 2: General Procedure for Chalcone Synthesis

Materials:

  • 4'-Benzoyloxy-2'-methoxyacetophenone

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)[7]

  • Ethanol

  • Stir plate and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4'-Benzoyloxy-2'-methoxyacetophenone (1.0 eq) and the desired substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Prepare a solution of KOH (or NaOH) in ethanol and add it dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. In many cases, a precipitate of the chalcone product will form.[6]

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold ethanol to remove any unreacted starting materials and impurities.

  • Air-dry the purified chalcone.

ReactantMolar RatioExemplary AldehydesCatalystSolventTypical Reaction Time
4'-Benzoyloxy-2'-methoxyacetophenone1.0 eq4-chlorobenzaldehydeKOH (2.0 eq)Ethanol2-4 hours
Substituted Aromatic Aldehyde1.0 eq4-methoxybenzaldehydeNaOH (2.0 eq)Ethanol2-4 hours
Benzaldehyde

Table 1: Exemplary Reaction Parameters for Chalcone Synthesis.

Purification and Characterization

While the precipitation from the reaction mixture often yields a relatively pure product, recrystallization is a crucial step to obtain high-purity chalcones suitable for biological assays and further synthetic transformations.[5][8]

Protocol 3: Purification of Chalcones by Recrystallization

Solvent Selection: The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the chalcone sparingly at room temperature but have high solubility at its boiling point. Ethanol is often a good starting point for many chalcone derivatives.[5][9] For chalcones that are too soluble in a single solvent, a mixed solvent system (e.g., ethanol/water) can be employed.[10]

Procedure (Single Solvent Recrystallization):

  • Place the crude chalcone in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the chalcone is completely dissolved.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

.

Recrystallization_Workflow Start Crude Chalcone Product Dissolve Dissolve in minimal hot solvent Start->Dissolve Hot_Filtration Hot Filtration (if impurities present) Dissolve->Hot_Filtration Cool_Slowly Cool slowly to room temperature Dissolve->Cool_Slowly No impurities Hot_Filtration->Cool_Slowly Yes Ice_Bath Cool in ice bath to maximize precipitation Cool_Slowly->Ice_Bath Filter_Wash Vacuum filter and wash with cold solvent Ice_Bath->Filter_Wash Dry Dry purified crystals Filter_Wash->Dry End Pure Chalcone Crystals Dry->End

Caption: Workflow for the purification of chalcones by recrystallization.

Characterization

The identity and purity of the synthesized chalcones should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify characteristic functional groups, such as the α,β-unsaturated carbonyl.

    • Mass Spectrometry: To determine the molecular weight.

Deprotection of the Benzoyloxy Group

For applications where the free 4'-hydroxyl group is required for biological activity, the benzoyl protecting group can be removed under basic conditions.

Protocol 4: Hydrolysis of the Benzoyl Ester

Materials:

  • Benzoyloxy-chalcone derivative

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the benzoyloxy-chalcone in methanol or ethanol.

  • Add an aqueous solution of NaOH or KOH.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • The product may precipitate out of solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting hydroxy-chalcone by recrystallization or column chromatography.

Conclusion

4'-Benzoyloxy-2'-methoxyacetophenone is a strategically important intermediate for the synthesis of a wide variety of chalcones. The protocols and application notes provided herein offer a robust framework for researchers to efficiently produce and purify these valuable compounds. The ability to introduce a protected hydroxyl group that can be deprotected in a subsequent step adds a layer of synthetic flexibility that is highly advantageous in the development of new therapeutic agents. By following these validated procedures, scientists can accelerate their research and development efforts in the exciting field of medicinal chemistry.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: 4'-Benzyloxy-2'-hydroxyacetophenone in Pharmaceutical Synthesis.
  • BenchChem. (2025).
  • Kumar, D., et al. (2016). Synthesis, characterization and biological evaluation of some new chalcones.
  • BenchChem. (2025).
  • Curtis, C. (n.d.).
  • Chemistry LibreTexts. (2021).
  • Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4), 2459-2465.
  • Cambridge University Press & Assessment. (n.d.).
  • Kamal, A., et al. (2015). Synthesis of Chalcones with Anticancer Activities. Molecules, 20(7), 12359-12383.
  • Chemical Review and Letters. (2025).
  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

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Application Note: Reagents and Catalysts for the Preparation of 4'-Benzoyloxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The synthesis of 4'-Benzoyloxy-2'-methoxyacetophenone (also known as 4-acetyl-3-methoxyphenyl benzoate) is a critical transformation in the development of UV-absorbing polymers, cosmetic formulations, and pharmaceutical intermediates[1]. The reaction involves the O-benzoylation of the precursor isopaeonol (4'-hydroxy-2'-methoxyacetophenone).

As a Senior Application Scientist, I approach this synthesis not merely as a mixing of reagents, but as a system of competing electronic effects. The acetyl group at the 1'-position of isopaeonol exerts a strong electron-withdrawing resonance effect, delocalizing the lone pair of the 4'-hydroxyl oxygen. This significantly reduces the nucleophilicity of the phenol, rendering standard esterification methods ineffective. To overcome this electronic deactivation, the synthesis requires either the complete deprotonation of the phenol to form a highly nucleophilic phenoxide or the generation of a hyper-electrophilic acylating agent.

This guide details two field-proven, self-validating methodologies to achieve this transformation: the biphasic Schotten-Baumann reaction and the homogeneous DMAP-catalyzed esterification .

Mechanistic Rationale & Catalyst Profile

To force the benzoylation of the deactivated isopaeonol, we must manipulate either the nucleophile or the electrophile.

Strategy A: Nucleophile Activation (Schotten-Baumann Conditions)

The Schotten-Baumann reaction utilizes an aqueous inorganic base (typically 10% NaOH) in a biphasic system with an organic solvent like dichloromethane (DCM)[2].

  • Causality: The strong base deprotonates the sterically hindered 4'-hydroxyl group, converting it into a phenoxide ion. This phenoxide is orders of magnitude more nucleophilic than the neutral phenol, allowing it to rapidly attack the benzoyl chloride[3].

  • Phase Dynamics: The biphasic nature ensures that the water-sensitive benzoyl chloride remains primarily in the organic phase, reacting with the phenoxide at the interface, while the aqueous phase neutralizes the generated hydrochloric acid (HCl) to prevent the reverse reaction.

Strategy B: Electrophile Activation (DMAP Catalysis)

When water-sensitive downstream applications are required, a homogeneous organic system using 4-Dimethylaminopyridine (DMAP) and Triethylamine (TEA) is preferred[4].

  • Causality: DMAP acts as a hyper-nucleophilic catalyst. It attacks benzoyl chloride to form an N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acid chloride, easily overcoming the poor nucleophilicity of the neutral isopaeonol[4]. TEA serves as the stoichiometric auxiliary base to sponge the generated HCl, driving the reaction forward.

Mandatory Visualization: DMAP Catalytic Cycle

The following diagram illustrates the logical flow of the DMAP-catalyzed benzoylation of isopaeonol.

DMAP_Catalysis A Benzoyl Chloride + DMAP (Acylating Agent & Catalyst) B N-Acylpyridinium Intermediate (Highly Electrophilic) A->B Nucleophilic Attack by DMAP (Displacement of Cl-) C Addition of Isopaeonol (4'-Hydroxy-2'-methoxyacetophenone) B->C D Tetrahedral Intermediate (Transition State) C->D Phenolic OH Attack on Carbonyl Carbon E 4'-Benzoyloxy-2'-methoxyacetophenone + Regenerated DMAP D->E Elimination of Pyridine & Proton Transfer to Base E->A DMAP Recycled

Caption: DMAP-catalyzed benzoylation mechanism of Isopaeonol.

Experimental Protocols

Both protocols below are designed as self-validating systems , meaning the physical observations during the workflow directly confirm the chemical progress.

Protocol A: Biphasic Schotten-Baumann Benzoylation

Best for: Large-scale synthesis, cost-sensitive projects.

Reagents:

  • Isopaeonol (4'-hydroxy-2'-methoxyacetophenone): 1.0 eq

  • Benzoyl Chloride: 1.2 eq

  • Sodium Hydroxide (10% aqueous solution): 2.5 eq

  • Dichloromethane (DCM): 0.5 M relative to substrate

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of isopaeonol in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add the 10% aqueous NaOH solution. Self-Validation: The organic layer will slightly darken as the phenoxide ion forms.

  • Cooling: Chill the biphasic mixture to 0–5 °C using an ice bath to control the exothermic acylation.

  • Acylation: Add 1.2 eq of benzoyl chloride dropwise over 15 minutes under vigorous stirring . Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers, which is critical for biphasic reaction kinetics[2].

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Self-Validation: Periodically check the pH of the aqueous layer. It must remain >9. If the pH drops, the phenoxide reverts to the unreactive phenol; add more NaOH to correct this[3].

  • Workup: Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (to destroy excess benzoyl chloride), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: DMAP-Catalyzed Homogeneous Benzoylation

Best for: Moisture-sensitive environments, high-purity requirements.

Reagents:

  • Isopaeonol: 1.0 eq

  • Benzoyl Chloride: 1.1 eq

  • Triethylamine (TEA): 1.5 eq

  • DMAP: 0.05 to 0.1 eq (Catalytic)[4]

  • Anhydrous DCM: 0.5 M relative to substrate

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve isopaeonol, TEA, and DMAP in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

  • Acylation: Add benzoyl chloride dropwise via a syringe.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours. Self-Validation: A dense white precipitate of TEA·HCl will form almost immediately. The visual accumulation of this salt is a direct stoichiometric indicator that the acylation is proceeding and HCl is being scavenged.

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to protonate and remove DMAP and excess TEA), saturated NaHCO₃ (to remove residual benzoic acid), and brine. Dry over MgSO₄ and concentrate.

Quantitative Data Presentation

The following table summarizes the operational metrics of both methodologies to aid in route selection.

ParameterProtocol A: Schotten-Baumann (Biphasic)Protocol B: DMAP/TEA Catalysis (Homogeneous)
Acylating Agent Benzoyl ChlorideBenzoyl Chloride (or Benzoic Anhydride)
Base / Catalyst 10% aq. NaOHTEA (Stoichiometric Base) / DMAP (Catalyst)
Temperature 0 °C to Room Temp0 °C to Room Temp
Reaction Time 2 – 4 hours1 – 2 hours
Typical Yield 75 – 85%85 – 95%
Primary By-products Sodium benzoate, NaCl (Aqueous soluble)TEA·HCl salt (Requires filtration/acid wash)
Strategic Advantage Highly economical; avoids organic bases.Superior kinetics; ideal for sterically hindered phenols.

References

  • Title: Handbook Of Hydroxyacetophenones: Preparation And Physical Properties Source: VDOC.PUB (Original Publisher: Springer) URL: [Link]

  • Title: Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples Source: Vedantu URL: [Link]

  • Title: Schotten Baumann Reaction Source: BYJU'S URL: [Link]

Sources

Application Note: In Vitro Assays for 4'-Benzoyloxy-2'-methoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Causality

Acetophenone derivatives are highly versatile phenolic compounds widely recognized in drug discovery for their broad therapeutic potential, including antioxidant, anti-inflammatory, and antineoplastic activities[1]. Within this class, 4'-Benzoyloxy-2'-methoxyacetophenone and its derivatives serve as both potent standalone bioactive agents and critical synthetic precursors to functionalized chalcones.

The rationale for evaluating this specific structural motif lies in the causality of its functional groups:

  • 2'-Methoxy Substitution : The methoxy group acts as an electron-donating group (EDG). In the context of oxidative stress, this substitution stabilizes intermediate phenoxyl radicals via single electron transfer (SET) or hydrogen atom transfer (HAT), thereby significantly enhancing the compound's intrinsic radical scavenging capacity[2].

  • 4'-Benzoyloxy Substitution : The addition of a bulky, lipophilic benzoyloxy moiety drastically increases the overall lipophilicity of the molecule. This modification improves cellular membrane permeability and optimizes spatial occupation and binding affinity within the hydrophobic active sites of pro-inflammatory enzymes, such as Cyclooxygenase-2 (COX-2)[3].

Unlike classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that non-selectively inhibit COX-1 (often leading to gastrointestinal toxicity), optimized acetophenone derivatives exhibit a strong selectivity for COX-2 and frequently display dual inhibitory action against 5-Lipoxygenase (5-LOX)[4]. This dual-pathway inhibition suppresses both prostaglandin (PGE2) and leukotriene synthesis, offering a superior safety profile for managing inflammatory cascades[5].

Mechanistic Pathway Visualization

G Derivative 4'-Benzoyloxy-2'-methoxyacetophenone ROS ROS Scavenging Derivative->ROS Electron Transfer COX2 COX-2 Inhibition Derivative->COX2 Active Site Binding LOX5 5-LOX Inhibition Derivative->LOX5 Allosteric/Active Site OxStress Reduced Oxidative Stress ROS->OxStress PGE2 Decreased PGE2 COX2->PGE2 Leuk Decreased Leukotrienes LOX5->Leuk AntiInflam Anti-Inflammatory & Cytoprotective Effects OxStress->AntiInflam PGE2->AntiInflam Leuk->AntiInflam

Mechanism of action for 4'-Benzoyloxy-2'-methoxyacetophenone derivatives.

Experimental Design & Self-Validating Systems

To rigorously evaluate these derivatives, the experimental design must incorporate self-validating controls to prevent false positives. A robust in vitro testing funnel includes:

  • Cell-Free Enzymatic Assays : To establish direct target engagement (COX-2/5-LOX) without confounding cellular variables such as membrane transport or metabolic degradation.

  • Intracellular ROS Scavenging : To confirm that the antioxidant mechanism translates across the lipid bilayer into the cytosol of living cells.

  • Cellular Viability (MTT Assay) : To ensure that the observed anti-inflammatory effects are not artifacts of compound-induced cytotoxicity in the chosen cell lines (e.g., A549 lung carcinoma or RAW 264.7 macrophages)[6].

Step-by-Step Experimental Protocols

Protocol A: Cell-Free COX-2 and 5-LOX Dual Inhibition Assay

Objective: Determine the IC50 values for selective COX-2 and 5-LOX inhibition. Causality Check: Celecoxib is used as a positive control for COX-2 selectivity, and Zileuton for 5-LOX, ensuring the assay's dynamic range is properly calibrated[5].

  • Reagent Preparation: Prepare a 10 mM stock solution of the 4'-Benzoyloxy-2'-methoxyacetophenone derivative in 100% DMSO. Dilute to working concentrations (0.1 µM to 100 µM) in assay buffer (100 mM Tris-HCl, pH 8.0). Critical: Final DMSO concentration must not exceed 0.1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, add 10 µL of the compound dilution, 10 µL of recombinant human COX-2 (or 5-LOX) enzyme, and 150 µL of assay buffer. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid (substrate) and TMPD (co-substrate for colorimetric readout).

  • Kinetic Readout: Measure the absorbance continuously at 590 nm for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control (0.1% DMSO). Plot log(concentration) vs. normalized response to determine the IC50.

Protocol B: Intracellular ROS Scavenging in RAW 264.7 Macrophages

Objective: Evaluate the compound's ability to neutralize intracellular oxidative stress. Causality Check: Lipopolysaccharide (LPS) is used to induce a physiologically relevant oxidative burst. DCFDA (2',7'-dichlorofluorescin diacetate) is used as the fluorescent probe because it only fluoresces when oxidized by ROS.

  • Cell Seeding: Seed RAW 264.7 macrophages at a density of 5×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C in 5% CO2.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 30 minutes in the dark.

  • Compound Treatment: Remove the probe, wash once with PBS, and add the acetophenone derivative at sub-cytotoxic concentrations (e.g., 5, 10, 25 µM).

  • Stimulation: Immediately add 1 µg/mL LPS to stimulate ROS production. Incubate for 4 hours.

  • Fluorescence Measurement: Read the plate at Ex/Em = 485/535 nm.

  • Validation: Compare the fluorescence reduction against a known antioxidant standard (e.g., Trolox)[1].

Assay Workflow Visualization

Workflow Prep Compound Prep (DMSO Stock) Culture Cell Culture (RAW 264.7) Prep->Culture Stim LPS Stimulation (Inflammation) Culture->Stim Incubate Incubation (1-24h) Stim->Incubate Readout Assay Readout (Fluor/Abs) Incubate->Readout Analysis Data Analysis (IC50) Readout->Analysis

Step-by-step in vitro assay workflow for evaluating acetophenone derivatives.

Quantitative Data Presentation

To benchmark the efficacy of synthesized 4'-Benzoyloxy-2'-methoxyacetophenone derivatives, experimental data should be tabulated against established clinical and experimental standards. Below is a reference matrix for expected pharmacological profiles based on structurally similar acetophenone derivatives.

Assay / TargetCell Line / MatrixExpected IC50 Range (µM)Reference StandardStandard IC50 (µM)
COX-2 Inhibition Cell-Free Recombinant0.05 – 5.0Celecoxib0.04 – 0.06
COX-1 Inhibition Cell-Free Recombinant> 50.0 (Selective)Indomethacin0.10 – 0.50
5-LOX Inhibition Cell-Free Recombinant1.0 – 15.0Zileuton0.5 – 1.0
ROS Scavenging RAW 264.7 (Intracellular)10.0 – 30.0Trolox15.0 – 20.0
Cytotoxicity (MTT) A549 Lung Carcinoma> 100.0 (Non-toxic)Doxorubicin0.5 – 2.0

Note: The high IC50 for COX-1 combined with a low IC50 for COX-2 indicates a high Selectivity Index (SI), which is the primary goal when developing non-ulcerogenic anti-inflammatory agents[4].

References

  • Synthesis and Biological Studies of Acetophenone-Based Novel Chalcone, Semicarbazone, Thiosemicarbazone and Indolone Derivatives: Structure-Activity Relationship, Molecular Docking, Molecular Dynamics, and Kinetic Studies, ResearchGate, 6

  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects, WHO, 2

  • Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents, PubMed, 3

  • Natural-derived acetophenones: chemistry and pharmacological activities, PMC,1

  • Evaluation of Dual 5-Lipoxygenase/Microsomal Prostaglandin E2 Synthase-1 Inhibitory Effect of Natural and Synthetic Acronychia-Type Isoprenylated Acetophenones, ACS Publications, 5

  • Synthesis of Hydroxybenzofuranyl-pyrazolyl and Hydroxyphenyl-pyrazolyl Chalcones and Their Corresponding Pyrazoline Derivatives as COX Inhibitors, Anti-inflammatory and Gastroprotective Agents, J-Stage, 4

Sources

Application Note: Protocols for the Crystallization and Isolation of 4'-Benzoyloxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

The compound 4'-Benzoyloxy-2'-methoxyacetophenone (CAS: 1195514-07-8) is a highly valued structural intermediate in the synthesis of complex flavonoids, chalcones, and targeted anticancer agents[1][2]. In synthetic workflows, the benzoylation of the 4'-hydroxyl group of 2'-methoxy-4'-hydroxyacetophenone serves as a robust protecting group strategy. It prevents unwanted side reactions at the phenolic site during subsequent base-catalyzed Claisen-Schmidt condensations, while the 2'-methoxy group provides critical steric and electronic tuning for downstream biological activity[2].

This application note provides a self-validating, field-proven protocol for the isolation and crystallization of 4'-Benzoyloxy-2'-methoxyacetophenone following a standard pyridine-mediated Schotten-Baumann-type esterification[3]. By understanding the thermodynamic and solubility principles underlying each step, researchers can consistently achieve >98% purity, preventing common pitfalls such as product "oiling out" or contamination by unreacted precursors.

Experimental Workflow & Mechanistic Pathway

The isolation of this compound relies on exploiting the differential solubility of the target ester, the basic catalyst (pyridine), and the acidic byproducts (benzoic acid). The workflow transitions from a highly controlled liquid-liquid extraction to a thermodynamically driven crystallization process.

Workflow Reaction Reaction Mixture (Pyridine/DCM) Quench Acidic Quench (1M HCl, 0°C) Reaction->Quench Neutralize Pyridine Extraction Liquid-Liquid Extraction (DCM / H2O) Quench->Extraction Phase Separation WashBase Alkaline Wash (Sat. NaHCO3) Extraction->WashBase Remove Benzoic Acid Drying Drying & Filtration (Anhydrous Na2SO4) WashBase->Drying Remove H2O Concentration Solvent Evaporation (Rotary Evaporator) Drying->Concentration Isolate Crude Crude Crude 4'-Benzoyloxy- 2'-methoxyacetophenone Concentration->Crude Dissolution Hot Dissolution (Absolute EtOH, 75°C) Crude->Dissolution Begin Crystallization Cooling Controlled Cooling (25°C then 4°C) Dissolution->Cooling Supersaturation Filtration Vacuum Filtration (Cold EtOH Wash) Cooling->Filtration Crystal Harvesting Pure Pure Crystalline Product (Desiccator Drying) Filtration->Pure Final Yield

Fig 1. Schematic workflow for the isolation and crystallization of 4'-Benzoyloxy-2'-methoxyacetophenone.

Physicochemical Specifications

To establish a baseline for analytical validation, the quantitative data and expected properties of the target compound are summarized below.

ParameterValue / Specification
Compound Name 4'-Benzoyloxy-2'-methoxyacetophenone
CAS Registry Number 1195514-07-8[1]
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
Appearance White to off-white crystalline solid
Standard Target Purity (HPLC) ≥ 98.0%
Ideal Crystallization Solvent Absolute Ethanol (or EtOAc/Hexane 1:4)

Step-by-Step Methodologies

Phase 1: Reaction Quenching & Liquid-Liquid Extraction

This phase assumes the completion of the benzoylation reaction utilizing benzoyl chloride and pyridine in dichloromethane (DCM).

  • Acidic Quenching: Transfer the crude reaction mixture dropwise into a vigorously stirred Erlenmeyer flask containing ice-cold 1M HCl (approx. 3 mL per mmol of reactant) at 0–5∘C .

    • Causality: The exothermic neutralization of pyridine generates pyridinium chloride, which partitions into the aqueous layer. Maintaining a temperature near 0∘C prevents the acid-catalyzed hydrolysis of the newly formed ester bond[3].

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with additional DCM to ensure complete recovery of the product. Combine the organic layers.

  • Acid Wash: Wash the combined organic layer with one additional volume of cold 1M HCl .

    • Causality: This guarantees the absolute removal of trace pyridine, which can act as a crystallization inhibitor later in the workflow.

  • Alkaline Wash (Self-Validating Step): Wash the organic layer with saturated aqueous NaHCO3​ . Continue washing until CO2​ effervescence completely ceases.

    • Causality: Excess benzoyl chloride hydrolyzes into benzoic acid during the quench. NaHCO3​ deprotonates the benzoic acid, converting it into water-soluble sodium benzoate. The cessation of gas evolution is a visual validation that all acid has been neutralized.

  • Drying & Concentration: Wash the organic layer with saturated brine (to break emulsions and pre-dry), then dry over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temperature 35∘C ) to yield the crude product as a viscous oil or amorphous solid.

Phase 2: Crystallization & Isolation

Acetophenone esters exhibit a steep temperature-dependent solubility curve in short-chain alcohols, making absolute ethanol the solvent of choice.

  • Hot Dissolution: Transfer the crude product to a clean Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol (approximately 3–5 mL per gram of crude material). Swirl the flask on a hot plate until the solid is completely dissolved.

    • Troubleshooting: If the solution is highly colored or contains insoluble particulates, perform a rapid hot gravity filtration through fluted filter paper to remove mechanical impurities.

  • Controlled Nucleation (Cooling): Remove the flask from the heat source. Allow it to cool undisturbed to room temperature ( 20–25∘C ) over 1 to 2 hours.

    • Causality: Rapid cooling forces the compound to crash out as an impure oil ("oiling out") rather than forming an ordered crystal lattice. Slow cooling allows the thermodynamic selection of pure 4'-Benzoyloxy-2'-methoxyacetophenone molecules into the growing crystal face, leaving structurally similar impurities in the mother liquor.

  • Secondary Cooling: Once visible nucleation has occurred and the flask has reached room temperature, transfer it to an ice bath ( 4∘C ) for an additional 1 hour to depress solubility and maximize the crystalline yield.

  • Harvesting: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume ( 1–2 mL ) of ice-cold ethanol to displace the impurity-rich mother liquor without dissolving the product.

  • Drying: Transfer the pure crystals to a vacuum desiccator containing a desiccant (e.g., silica gel or P2​O5​ ). Apply vacuum for 24 hours to remove all residual ethanol prior to NMR or HPLC analysis.

References

  • Organic Syntheses (1953). o-Benzoyloxyacetophenone. Organic Syntheses, Coll. Vol. 4, p.478; Vol. 33, p.1. Available at:[Link]

  • Sciforum / MDPI (2020). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Available at: [Link]

Sources

Application Note: Chemoselective Cleavage of the Benzoyl Group from 4'-Benzoyloxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The deprotection of phenolic esters is a ubiquitous transformation in the synthesis of active pharmaceutical ingredients (APIs). This application note details the chemoselective cleavage of the benzoyl protecting group from 4'-benzoyloxy-2'-methoxyacetophenone to yield 4'-hydroxy-2'-methoxyacetophenone . By employing a mild, base-catalyzed transesterification strategy (Zemplén-type conditions), this protocol ensures quantitative deprotection while entirely suppressing deleterious side reactions associated with the substrate's sensitive methyl ketone and aryl ether moieties.

Mechanistic Rationale & Strategy

Designing a deprotection strategy for 4'-benzoyloxy-2'-methoxyacetophenone requires navigating the reactivity of three distinct functional groups:

  • Phenolic Benzoate: The target for cleavage.

  • Methyl Ketone (Acetophenone moiety): Highly susceptible to enolization and subsequent aldol condensation in the presence of strong aqueous bases (e.g., NaOH or KOH).

  • Aryl Methyl Ether: Susceptible to demethylation under strong Lewis or Brønsted acid conditions at elevated temperatures.

The Causality of Reagent Selection

To achieve absolute chemoselectivity, Potassium Carbonate ( K2​CO3​ ) in anhydrous Methanol (MeOH) is utilized [1].

  • Mechanism of Action: K2​CO3​ acts as a mild base, reacting with methanol to generate a low, steady-state concentration of methoxide anions ( MeO− ). The methoxide acts as a potent nucleophile, attacking the carbonyl carbon of the benzoyl group to form a tetrahedral intermediate. This intermediate collapses, expelling the stable phenoxide leaving group and generating methyl benzoate as a byproduct [2].

  • Prevention of Side Reactions: The mild basicity of the carbonate/methanol system (pH ~10–11) is insufficient to deprotonate the α -protons of the acetophenone (pKa ~19). This thermodynamic barrier completely prevents the formation of enolates, thereby eliminating aldol condensation side products. Furthermore, avoiding aqueous saponification prevents the formation of benzoic acid, yielding methyl benzoate instead, which is highly soluble in organic solvents and easily separated from the polar phenolic product.

ReactionPathway SM 4'-Benzoyloxy-2'- methoxyacetophenone Reagent K2CO3 / MeOH (Transesterification) SM->Reagent Base Catalysis Product 4'-Hydroxy-2'- methoxyacetophenone Reagent->Product Cleavage Byproduct Methyl Benzoate (Byproduct) Reagent->Byproduct Transesterification

Figure 1: Chemoselective cleavage pathway of 4'-benzoyloxy-2'-methoxyacetophenone.

Comparative Analysis of Deprotection Strategies

To validate the selection of the K2​CO3​ /MeOH system, the following table summarizes the quantitative and qualitative outcomes of various deprotection methodologies applied to acetophenone-derived phenolic esters.

Deprotection MethodReagents & ConditionsTarget Phenol YieldPrimary Side ReactionsChemoselectivity Profile
Aqueous Saponification NaOH (2.0 eq), H2​O /THF, 60 °C45 - 55%Aldol condensation (dimerization)Poor: Ketone α -protons are deprotonated by strong base.
Acid Hydrolysis HCl (6M), Reflux, 12 hrs< 30%Ether cleavage (demethylation)Poor: Harsh conditions degrade the 2'-methoxy group.
Mild Transesterification K2​CO3​ (0.5 eq), MeOH, 25 °C > 95% None observed Excellent: Exclusively cleaves the ester bond.
Aminolysis Hydrazine hydrate, EtOH, 25 °C70 - 80%Hydrazone formationModerate: Nucleophile attacks the ketone carbonyl.

Experimental Protocol: K2​CO3​ -Mediated Methanolysis

This protocol is designed as a self-validating system. In-process controls (IPCs) and specific stoichiometric ratios are embedded to ensure reproducibility and high fidelity in scale-up environments.

Workflow Step1 1. Dissolve Substrate in Anhydrous MeOH Step2 2. Add K2CO3 (0.5 eq) at 25 °C Step1->Step2 Step3 3. Monitor via HPLC (1-3 hrs) Step2->Step3 Step4 4. Quench & Acidify (1M HCl to pH 3) Step3->Step4 Step5 5. Extract (EtOAc) & Purify Step4->Step5

Figure 2: Step-by-step experimental workflow for benzoyl deprotection.
Materials Required
  • Substrate: 4'-Benzoyloxy-2'-methoxyacetophenone (1.0 equivalent)

  • Reagent: Potassium carbonate ( K2​CO3​ ), anhydrous, finely powdered (0.5 equivalents)

  • Solvent: Methanol (MeOH), anhydrous (10 mL per gram of substrate)

  • Quenching Agent: 1M Hydrochloric acid (HCl)

  • Extraction Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: Substrate Solubilization

  • Charge a round-bottom flask equipped with a magnetic stir bar with 4'-benzoyloxy-2'-methoxyacetophenone (1.0 eq).

  • Add anhydrous Methanol (10 volumes). Stir at ambient temperature (20–25 °C) until a homogenous solution is achieved.

  • Causality: Anhydrous methanol is critical. The presence of water shifts the reaction pathway from transesterification to hydrolysis, generating benzoic acid. Benzoic acid complicates the workup by co-extracting with the target phenol, whereas methyl benzoate (formed in anhydrous conditions) is easily removed.

Step 2: Initiation of Cleavage

  • Add finely powdered anhydrous K2​CO3​ (0.5 eq) in a single portion.

  • Seal the flask under a positive pressure of Nitrogen ( N2​ ) to prevent moisture ingress.

  • Causality: Only a sub-stoichiometric amount (0.5 eq) of K2​CO3​ is required because the generated phenoxide is a weaker nucleophile than methoxide, driving the equilibrium forward. The catalytic cycle continuously regenerates the active methoxide species.

Step 3: In-Process Monitoring

  • Stir the suspension vigorously at 25 °C.

  • Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3) or HPLC.

  • Validation: The starting material ( Rf​ ~0.6) will deplete, and two new spots will appear: the target phenol ( Rf​ ~0.3, UV active, stains dark with FeCl3​ ) and methyl benzoate ( Rf​ ~0.8). The reaction is typically complete within 1.5 to 3 hours.

Step 4: Quenching and Acidification

  • Once complete consumption of the starting material is confirmed, cool the reaction mixture to 0–5 °C using an ice bath.

  • Slowly add 1M HCl dropwise until the pH of the solution reaches 3–4.

  • Causality: The reaction mixture contains the product as a water-soluble potassium phenoxide salt. Acidification protonates the salt, converting it into the neutral, organic-soluble 4'-hydroxy-2'-methoxyacetophenone. The dropwise addition controls the exothermic neutralization.

Step 5: Extraction and Isolation

  • Concentrate the mixture under reduced pressure to remove ~70% of the methanol.

  • Dilute the aqueous residue with distilled water and extract with Ethyl Acetate ( 3×10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: The crude residue contains the target phenol and methyl benzoate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallize from Toluene/Heptane to afford pure 4'-hydroxy-2'-methoxyacetophenone as a crystalline solid.

References

  • Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides.Taylor & Francis.
  • A mild and chemoselective method for deprotection of aryl acetates and benzoates under non-hydrolytic condition.Tetrahedron / ElectronicsAndBooks.

Troubleshooting & Optimization

Improving reaction yield in 4'-Benzoyloxy-2'-methoxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 4'-Benzoyloxy-2'-methoxyacetophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the esterification of complex, deactivated aromatic systems. The synthesis of 4'-Benzoyloxy-2'-methoxyacetophenone from 4'-hydroxy-2'-methoxyacetophenone and benzoyl chloride is a classic example of a reaction that appears trivial on paper but often fails in practice due to underlying electronic effects.

This guide is designed to move beyond basic recipes, providing you with the mechanistic causality and self-validating protocols necessary to achieve quantitative yields.

Mechanistic Root Cause Analysis: Why Yields Drop

The most common point of failure in this synthesis is treating the starting material—4'-hydroxy-2'-methoxyacetophenone—like a standard, highly reactive phenol.

The Electronic Deactivation: The acetyl group (-COCH₃) located para to the hydroxyl group is strongly electron-withdrawing. Through resonance, it pulls electron density away from the phenolic oxygen, drastically reducing its nucleophilicity.

When attempting a classical Schotten-Baumann benzoylation (biphasic aqueous NaOH and benzoyl chloride)[1], the reaction suffers from a kinetic mismatch. The deactivated phenoxide attacks the benzoyl chloride so slowly that the aqueous base hydrolyzes the electrophile into unreactive benzoic acid before the esterification can reach completion[1].

The Solution (Nucleophilic Catalysis): To overcome this, we must abandon aqueous biphasic systems and shift to an anhydrous, Steglich-type acylation using 4-Dimethylaminopyridine (DMAP)[2]. DMAP acts as a nucleophilic catalyst, attacking benzoyl chloride to form a highly electrophilic N-benzoylpyridinium intermediate[2]. This intermediate is significantly more reactive than the parent acid chloride, forcing the reaction forward and overriding the poor nucleophilicity of the deactivated phenol[3].

Quantitative Data: Condition Comparison

To illustrate the necessity of the optimized protocol, the table below summarizes the expected outcomes when applying different esterification strategies to this specific substrate.

Reaction ConditionCatalyst / BaseSolvent SystemTypical YieldMechanistic Drawback / Observation
Schotten-Baumann NaOH (aq)H₂O / DCM (Biphasic)20 - 40%High rate of benzoyl chloride hydrolysis; poor nucleophilicity of the para-acetyl phenol[1].
Pyridine-Mediated PyridinePyridine / DCM50 - 65%Sluggish reaction kinetics; difficult to completely remove pyridine during workup.
Steglich-Type (Optimized) TEA + DMAP Anhydrous DCM 85 - 95% Requires strictly anhydrous conditions to prevent electrophile degradation[2].

Visualizing the Chemical Logic

Mechanism BzCl Benzoyl Chloride (Weak Electrophile) Intermediate N-Benzoylpyridinium Intermediate (Highly Electrophilic) BzCl->Intermediate + DMAP (Fast) DMAP DMAP (Nucleophilic Catalyst) Product 4'-Benzoyloxy-2'-methoxyacetophenone + Regenerated DMAP Intermediate->Product Phenol 4'-hydroxy-2'-methoxyacetophenone (Deactivated Nucleophile) Phenol->Product attacks Intermediate (Rate Determining)

Figure 1: Mechanistic pathway of DMAP-catalyzed benzoylation overcoming phenol deactivation.

Workflow Start Start: 4'-hydroxy-2'-methoxyacetophenone + DCM (Anhydrous) AddBase Add TEA (1.5 eq) + DMAP (0.1 eq) Cool to 0°C Start->AddBase AddBzCl Dropwise addition of Benzoyl Chloride (1.2 eq) AddBase->AddBzCl React Warm to RT Stir for 2-4 hours AddBzCl->React Monitor TLC Check (Hexane:EtOAc 3:1) Is SM consumed? React->Monitor Monitor->React No Workup Quench with H2O Wash: 1M HCl, Sat. NaHCO3, Brine Monitor->Workup Yes Dry Dry over Na2SO4 Concentrate in vacuo Workup->Dry Purify Recrystallize or Silica Gel Chromatography Dry->Purify

Figure 2: Step-by-step optimized experimental workflow with integrated self-validation checks.

Self-Validating Experimental Protocol

This protocol is engineered to provide real-time feedback, ensuring that each step is functioning as intended.

Reagents Required:

  • 4'-hydroxy-2'-methoxyacetophenone (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL/g of phenol)

Step 1: Initiation and Activation

  • Action: Dissolve 4'-hydroxy-2'-methoxyacetophenone and DMAP in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of benzoyl chloride. DMAP is added early to ensure it is immediately available to intercept the acyl chloride.

Step 2: Base Addition

  • Action: Add TEA to the solution and cool the reaction flask to 0 °C using an ice bath.

  • Causality: TEA acts as the primary stoichiometric acid scavenger. Cooling to 0 °C controls the exotherm of the subsequent acylation, preventing side reactions such as the Fries rearrangement.

Step 3: Electrophile Introduction

  • Action: Add Benzoyl chloride dropwise over 15 minutes.

  • Self-Validation: The solution will transition from clear to slightly cloudy as TEA·HCl salts begin to precipitate. This visual cue confirms that the acylation is proceeding and HCl is being actively generated and scavenged.

Step 4: Propagation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (lower R_f) should disappear, replaced by a new, less polar UV-active spot (higher R_f). If the starting material persists, the reaction has stalled.

Step 5: Quench and Selective Workup

  • Action: Quench the reaction by adding water. Transfer to a separatory funnel and wash the organic layer sequentially with:

    • 1M HCl: Selectively protonates and removes DMAP and excess TEA into the aqueous layer.

    • Saturated NaHCO₃: Neutralizes residual acid and removes unreacted benzoyl chloride by converting it into water-soluble sodium benzoate.

    • Brine: Removes bulk water from the organic layer.

  • Causality: This specific sequence ensures all catalysts and reactive electrophiles are destroyed and partitioned away before concentration.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via recrystallization (e.g., from ethanol) or silica gel chromatography.

Troubleshooting & FAQs

Q: Why is my reaction stalling at 50-60% conversion despite adding excess benzoyl chloride? A: This is a classic symptom of moisture contamination in your solvent or base. Benzoyl chloride reacts rapidly with water to form benzoic acid, which is entirely unreactive under these conditions. Ensure your DCM is strictly anhydrous and your TEA is properly dried. Additionally, verify that you are using at least 0.1 eq of DMAP; without it, the deactivated phenol reacts too slowly, allowing trace moisture to outcompete the desired pathway[2].

Q: I am observing a major side product with a higher molecular weight in my LC-MS. What could it be? A: If you are running the reaction at elevated temperatures or accidentally introduced a Lewis acid catalyst, you may be observing the Fries rearrangement product (C-benzoylation instead of O-benzoylation). To prevent this, strictly control the temperature (start at 0 °C) and stick to nucleophilic catalysis (DMAP) rather than Lewis acid catalysis.

Q: How do I efficiently separate unreacted 4'-hydroxy-2'-methoxyacetophenone from the final product without column chromatography? A: Because the starting material is a phenol, it is weakly acidic. You can introduce a wash step using dilute aqueous NaOH (0.1 M) during your workup. The unreacted phenol will be deprotonated and partition into the aqueous layer, while your fully protected, neutral ester product will remain in the organic DCM layer.

References

  • Title: 2 | Source: Organic Chemistry Portal[2]

  • Title: 3 | Source: RSC[3]

  • Title: 1 | Source: Grokipedia[1]

Sources

Optimizing temperature conditions for 4'-Benzoyloxy-2'-methoxyacetophenone esterification

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Portal: Reaction Optimization & Troubleshooting Module: Synthesis of 4'-Benzoyloxy-2'-methoxyacetophenone Subject: Temperature Optimization for Phenolic Esterification

Mechanistic Grounding & Causality

The synthesis of 4'-benzoyloxy-2'-methoxyacetophenone via the esterification of 4'-hydroxy-2'-methoxyacetophenone presents a unique kinetic challenge. The phenolic hydroxyl group at the 4'-position is strongly deactivated by the electron-withdrawing acetyl group (-COCH₃) at the para position. This resonance effect pulls electron density away from the phenolic oxygen, drastically reducing its nucleophilicity.

Because the substrate is a poor nucleophile, highly activated electrophiles (such as benzoyl chloride) or potent coupling intermediates (such as O-acylisourea) are strictly required. However, these highly reactive species are highly susceptible to side reactions—namely, hydrolysis or intramolecular rearrangement. Temperature control is the primary thermodynamic lever used to decouple the rate of the desired esterification from the rate of these parasitic side reactions.

Workflow Start Substrate: 4'-Hydroxy-2'-methoxyacetophenone Method Select Benzoylation Method Start->Method SB Schotten-Baumann (BzCl, Aq. NaOH, DCM) Method->SB Biphasic Steglich Steglich Esterification (BzOH, DCC/EDC, DMAP) Method->Steglich Anhydrous Temp0_SB Initiation: 0-5 °C Prevents BzCl Hydrolysis SB->Temp0_SB Temp0_St Initiation: 0 °C Prevents N-Acylurea Formation Steglich->Temp0_St TempRT Propagation: 20-25 °C Ensures Complete Conversion Temp0_SB->TempRT FailHigh T > 30 °C Yield Loss (Hydrolysis/Side-reactions) Temp0_SB->FailHigh Temp0_St->TempRT Temp0_St->FailHigh FailLow T < 0 °C Sluggish Kinetics / Precipitation TempRT->FailLow Product Target Product: 4'-Benzoyloxy-2'-methoxyacetophenone TempRT->Product

Caption: Logical workflow for temperature optimization in phenolic benzoylation.

Troubleshooting FAQs

Q: Why is my Schotten-Baumann benzoylation yielding <50% product and massive amounts of benzoic acid? A: Your initiation temperature is too high. The Schotten-Baumann reaction utilizes an aqueous base (NaOH) to deprotonate the phenol and neutralize the HCl byproduct[1]. If benzoyl chloride is added at room temperature (>20 °C), the thermal energy accelerates the competitive hydrolysis of the acid chloride by the aqueous base faster than the deactivated phenoxide can attack it. Initiation must occur strictly at 0–5 °C[2].

Q: During Steglich esterification with DCC/DMAP, I observe a white precipitate but my ester yield is exceptionally low. Is the temperature too low? A: The white precipitate is dicyclohexylurea (DCU), which is a normal byproduct. However, if your yield is low, your addition temperature was likely too high. If DCC is added at room temperature, the highly reactive O-acylisourea intermediate undergoes a rapid, thermally driven intramolecular O-to-N acyl migration. This forms a highly stable, unreactive N-acylurea, permanently trapping your benzoic acid. Reagent addition must be performed at 0 °C to suppress this unimolecular rearrangement, allowing the bimolecular attack by DMAP to form the active acylpyridinium intermediate[3].

Q: Can I heat the reaction to force completion if the starting material is unreacted after 2 hours? A: It depends on the methodology. For biphasic Schotten-Baumann, heating is counterproductive and will only destroy your remaining benzoyl chloride. However, if you are using a modified Steglich esterification with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a polar aprotic solvent like acetonitrile, mild heating (40–45 °C) has been shown to successfully drive sluggish phenolic couplings to completion without the severe precipitation issues associated with DCC[4].

Q: My biphasic Schotten-Baumann reaction froze or formed a thick emulsion at 0 °C. How do I fix this? A: This occurs when the stirring rate is insufficient to maintain the emulsion, or if the concentration of the aqueous NaOH is too low, causing the aqueous layer to freeze near 0 °C. Ensure vigorous mechanical stirring and use a 10% to 20% w/v NaOH solution, which depresses the freezing point of the aqueous phase while maintaining the required pH (>10)[5].

Quantitative Data Presentation

The following table summarizes the causal relationship between temperature profiles, byproduct formation, and final ester yields across different methodologies.

MethodTemperature ProfileEster Yield (%)Major ByproductCausality / Mechanistic Observation
Schotten-Baumann 0 °C → 25 °C>85%NoneOptimal kinetic balance; minimal hydrolysis of BzCl.
Schotten-Baumann 25 °C (Constant)<50%Benzoic AcidRapid thermal hydrolysis of benzoyl chloride by aqueous NaOH.
Steglich (DCC) 0 °C → 25 °C80–90%DCU (Expected)Suppressed O-to-N acyl migration; efficient DMAP catalysis.
Steglich (DCC) 25 °C (Constant)<40%N-AcylureaThermal activation of intramolecular rearrangement of O-acylisourea.
Steglich (EDC) 40–45 °C~70%Soluble UreaMild heating accelerates sluggish phenol attack in MeCN[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They contain built-in physical or chemical checkpoints that allow the researcher to confirm the reaction is proceeding correctly in real-time.

Protocol A: Biphasic Schotten-Baumann Benzoylation

This method is highly scalable and avoids the use of coupling reagents.

  • Substrate Dissolution: Dissolve 4'-hydroxy-2'-methoxyacetophenone (1.0 eq) in dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Biphasic Setup: Add 10% aqueous NaOH (1.5 eq) to the flask.

    • Self-Validation Checkpoint 1: Test the aqueous phase with pH paper; it must read >10 to ensure complete formation of the phenoxide ion[2].

  • Thermal Equilibration: Place the flask in an ice-water bath. Initiate vigorous biphasic stirring (800+ RPM) and allow the internal temperature to equilibrate to 0–5 °C.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise via an addition funnel over 15–20 minutes.

    • Self-Validation Checkpoint 2: Monitor the internal temperature. It must not exceed 10 °C during the addition to prevent the catastrophic hydrolysis of the acid chloride[2].

  • Propagation: Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 2 hours.

  • Completion Check: Stop stirring to allow phase separation.

    • Self-Validation Checkpoint 3: Check the pH of the aqueous layer. It should still be >9. If it has dropped to neutral, the base was depleted by BzCl hydrolysis, and the reaction has stalled. Spot the organic layer on TLC (Hexane:EtOAc). The disappearance of the highly polar phenolic spot confirms successful esterification.

Protocol B: Anhydrous Steglich Esterification

This method is ideal for moisture-sensitive environments and utilizes catalytic DMAP.

  • Reagent Assembly: Dissolve 4'-hydroxy-2'-methoxyacetophenone (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Thermal Initiation: Cool the solution to exactly 0 °C using an ice bath.

  • Coupling Activation: Add a solution of DCC (1.1 eq) in DCM dropwise over 10 minutes.

    • Self-Validation Checkpoint 1: The solution must remain clear during the initial addition.

  • Intermediate Formation: Maintain stirring at 0 °C for 30 minutes.

    • Self-Validation Checkpoint 2: A white precipitate (dicyclohexylurea, DCU) will begin to form. This is a direct, visual stoichiometric indicator that the O-acylisourea intermediate has successfully formed without undergoing N-acylurea migration[3].

  • Propagation: Warm the reaction to 20–25 °C and stir for an additional 4–6 hours.

  • Gravimetric Validation: Filter the reaction mixture through a Celite pad to remove the DCU.

    • Self-Validation Checkpoint 3: Dry and weigh the filtered DCU. The molar mass of the recovered DCU should theoretically match the molar equivalents of the converted substrate, providing a rapid gravimetric estimate of conversion prior to chromatographic purification.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC.[Link]

  • Schotten–Baumann reaction. Grokipedia.[Link]

  • Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. PubMed.[Link]

  • Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate.[Link]

Sources

Preventing degradation of 4'-Benzoyloxy-2'-methoxyacetophenone during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support guide for managing the stability of 4'-Benzoyloxy-2'-methoxyacetophenone . This compound presents unique storage challenges due to its dual-functional nature: an ester linkage susceptible to hydrolytic cleavage and an aromatic ketone core prone to photochemical excitation.

This guide is designed for drug development professionals and analytical chemists to establish robust, self-validating storage protocols and troubleshoot degradation issues effectively.

I. Mechanistic Troubleshooting & FAQs

Q1: What are the primary mechanisms driving the degradation of 4'-Benzoyloxy-2'-methoxyacetophenone during storage? A1: The degradation of this compound is driven by three primary environmental vulnerabilities:

  • Ester Hydrolysis: The benzoyloxy group is chemically labile. In the presence of ambient moisture, water acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction is highly dependent on pH and forms a tetrahedral intermediate before cleaving into 4'-hydroxy-2'-methoxyacetophenone and benzoic acid[1].

  • Photodegradation: Aromatic ketones strongly absorb ultraviolet (UV) light, which excites the molecule into a highly reactive triplet state. This can induce Norrish-type cleavage or radical formation, leading to chain scission and complex degradation products[2].

  • Oxidation: While less common than hydrolysis or photolysis, prolonged exposure to atmospheric oxygen and trace transition metals can lead to the oxidative degradation of the electron-rich aromatic ring, often visible as a darkening of the sample[2].

Q2: How can I analytically confirm which degradation pathway is occurring in my samples? A2: Implement a stability-indicating High-Performance Liquid Chromatography (HPLC) assay coupled with Mass Spectrometry (LC-MS).

  • If Hydrolysis is occurring: You will observe the stoichiometric appearance of two distinct degradant peaks: 4'-hydroxy-2'-methoxyacetophenone and benzoic acid.

  • If Photolysis is occurring: The chromatogram will typically show a complex profile of multiple minor peaks (radical recombination products) rather than a single major degradant, often accompanied by a color change from white/colorless to yellow or brown[2].

Q3: What are the definitive, field-proven storage conditions to guarantee long-term stability? A3: To align with ICH Q1A(R2) guidelines for sensitive active pharmaceutical ingredients (APIs), the compound must be stored under conditions that eliminate kinetic triggers[3]. This requires a strictly anhydrous environment (to prevent hydrolysis), actinic light protection (to prevent photolysis), and sub-zero temperatures (to exponentially reduce thermodynamic reaction rates).

II. Visualizing Degradation and Workflow

G Compound 4'-Benzoyloxy-2'-methoxyacetophenone Hydrolysis Ester Hydrolysis (Moisture, pH extremes) Compound->Hydrolysis Photolysis Photodegradation (UV/Vis Light Exposure) Compound->Photolysis Oxidation Oxidation (O2, Trace Metals) Compound->Oxidation Degradant1 4'-Hydroxy-2'-methoxyacetophenone + Benzoic Acid Hydrolysis->Degradant1 Degradant2 Radical Intermediates Chain Scission Products Photolysis->Degradant2 Degradant3 Peroxides / Darkening Oxidation->Degradant3

Fig 1: Primary degradation pathways of 4'-Benzoyloxy-2'-methoxyacetophenone.

Workflow Start Purified Compound Dry Vacuum Drying (Remove H2O) Start->Dry Vial Amber Glass Vial (Block UV) Dry->Vial Purge Argon Purge (Displace O2) Vial->Purge Seal PTFE Cap + Parafilm (Seal) Purge->Seal Store Store at -20°C (Thermal Stability) Seal->Store

Fig 2: Standardized workflow for long-term compound storage and stabilization.

III. Quantitative Degradation Profiles

Understanding the kinetic triggers is essential for preventing degradation. The tables below summarize the environmental impact on the compound's stability and the recommended storage matrix.

Table 1: Degradation Pathways and Kinetic Triggers
Degradation PathwayPrimary Catalyst / TriggerKinetic AcceleratorPrimary Degradants
Ester Hydrolysis Ambient Moisture (H₂O)High pH (>8.5), Low pH (<4.0), Heat4'-hydroxy-2'-methoxyacetophenone, Benzoic acid
Photolysis UV Light (< 400 nm)Oxygen presence, Solvent polarityRadical recombination products
Oxidation Atmospheric Oxygen (O₂)Trace transition metals, HeatPeroxides, Highly conjugated colored polymers
Table 2: Recommended Storage Matrix
Storage DurationTemperatureContainer TypeAtmosphereExpected Shelf-Life
Working Stock (< 1 week) 2°C to 8°CAmber Glass VialAmbient (Desiccated)> 99% purity retained
Short-Term (1 - 6 months) -20°CAmber Glass VialArgon / Nitrogen Purged> 99% purity retained
Long-Term (> 6 months) -80°CSealed Ampoule or PTFE CapArgon Purged + DesiccantIndefinite

IV. Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that prove the efficacy of the method and explain the causality behind each procedural step.

Protocol 1: Forced Degradation Study (Method Validation)

Before relying on an HPLC assay to monitor storage stability, you must prove the assay is "stability-indicating" by forcing the compound to degrade.

  • Step 1: Base Hydrolysis (Stress): Dissolve 1 mg/mL of the compound in acetonitrile. Mix 1 mL of this stock with 1 mL of 0.1 N NaOH[2]. Causality: The high concentration of hydroxide ions rapidly attacks the ester carbonyl, forcing immediate hydrolysis to validate the retention times of the resulting degradants.

  • Step 2: Photolytic Degradation (Stress): Expose a solid sample in a clear glass vial to a UV light source (1.2 million lux hours)[2]. Causality: This forces the acetophenone core into its reactive triplet state, generating the complex photolytic degradation profile.

  • Step 3: The Self-Validating Control (Dark Control): Prepare an identical solid sample, wrap the vial completely in aluminum foil, and place it next to the UV-exposed sample[2].

  • Validation Logic: Analyze all samples via HPLC. If the Dark Control remains intact while the UV sample degrades, you have definitively proven that the degradation is photolytic and not thermal. If the Dark Control also degrades, your ambient temperature is too high, invalidating the photolysis assumption.

Protocol 2: Optimal Long-Term Storage Preparation

When preparing a bulk batch of 4'-Benzoyloxy-2'-methoxyacetophenone for multi-year storage, follow this workflow to systematically eliminate all degradation triggers.

  • Step 1: High-Vacuum Drying: Place the synthesized powder in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours. Causality: Residual moisture acts as the primary nucleophile for ester hydrolysis[1]. Removing it prevents the formation of the tetrahedral intermediate required for cleavage.

  • Step 2: Aliquoting into Amber Vials: Transfer the dried powder into amber glass vials. Causality: Amber glass blocks UV wavelengths below 400 nm, preventing the excitation of the acetophenone ketone group.

  • Step 3: Argon Purging: Gently blow a stream of high-purity Argon gas into the vial for 30 seconds before capping. Causality: Argon is heavier than air. It displaces atmospheric oxygen and moisture, creating a localized inert atmosphere that halts oxidative pathways.

  • Step 4: PTFE Sealing: Seal the vial with a Polytetrafluoroethylene (PTFE)-lined cap and wrap it with Parafilm. Causality: Standard rubber or silicone septa are permeable to ambient moisture over long periods. PTFE provides an impermeable barrier.

  • Step 5: The Self-Validating Control (Sentinel Vials): Do not store the entire batch in a single vial. Create 3-4 small "Sentinel Vials" containing 5 mg of the compound, prepared identically.

  • Validation Logic: Store all vials at -20°C[3]. When you need to verify the stability of the batch after 12 months, test a Sentinel Vial. This validates the integrity of the entire batch without breaking the argon seal or introducing moisture to your primary bulk stock.

V. References

1.[3] Quality Guidelines - ICH: Q1A - Q1F Stability. ich.org. 2.[2] Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. benchchem.com. 3.[1] Ester Bond: Chemically Labile Yet Mechanically Stable | ACS Nano. acs.org.

Sources

Technical Support Center: Resolving NMR Peak Overlaps in 4'-Benzoyloxy-2'-methoxyacetophenone Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with 4'-Benzoyloxy-2'-methoxyacetophenone and encountering challenges with spectral resolution. The complex aromatic region of this molecule frequently leads to peak overlap in standard ¹H NMR spectra, complicating unambiguous structure confirmation and purity analysis.

This document provides a series of troubleshooting steps and advanced protocols to systematically deconvolve overlapping signals, ensuring accurate and reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the analysis of 4'-Benzoyloxy-2'-methoxyacetophenone.

Q1: My ¹H NMR spectrum shows a complex, overlapping multiplet in the aromatic region (approx. 7.0-8.2 ppm), and I can't resolve the individual protons. Is this expected?

A: Yes, this is a very common observation. The molecule has two substituted benzene rings, resulting in eight aromatic protons. Their chemical shifts are often very close, leading to significant signal overlap in standard solvents like CDCl₃ and at common spectrometer frequencies (e.g., 400-500 MHz). This is a classic peak overlap issue that requires more advanced resolution techniques.[1][2]

Q2: What are the predicted ¹H chemical shifts for 4'-Benzoyloxy-2'-methoxyacetophenone to help me start my analysis?

A: While exact shifts are solvent and concentration-dependent, you can use the following table of predicted ranges based on the analysis of similar structures and substituent effects. The primary challenge arises from the proximity of the signals for protons H-c/H-d/H-e and H-3'/H-5'/H-6'.

Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity
-COCH₃ (acetyl)~2.6Singlet (s)
-OCH₃ (methoxy)~3.9Singlet (s)
H-3', H-5'6.7 - 7.0Multiplet (m)
H-6'7.6 - 7.8Doublet (d)
H-e (para to -COO)7.4 - 7.6Triplet (t)
H-c, H-d (meta, ortho)7.6 - 8.2Multiplet (m)

Note: These are estimates. The benzoyloxy group protons (c, d, e) and the acetophenone ring protons (3', 5', 6') will often overlap.

Q3: Can I resolve this overlap by simply changing the NMR solvent?

A: This is an excellent first step and often effective. Solvents can induce changes in chemical shifts through various mechanisms, including magnetic anisotropy and polar effects.[3][4] Switching from a standard solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ (C₆D₆) can dramatically improve resolution.[1][2] Aromatic solvents create a "solvent-induced shift" that can spread out the signals of protons based on their spatial relationship to polar groups in the solute. Protons near an electron-withdrawing group (like the carbonyl) may experience a different shift compared to those further away.

Q4: My methoxy and acetyl singlets are sharp, but the aromatic region is poorly resolved. Could this be a sample purity issue?

A: While purity should always be confirmed, sharp singlets for the methyl groups alongside a complex aromatic region do not automatically indicate an impure sample. This pattern is characteristic of the molecule itself. The complexity arises from multiple, similar aromatic spin systems coupling with each other, whereas the methyl groups are isolated singlets with no proton-proton coupling. However, if you see multiple, distinct methoxy or acetyl singlets, then sample contamination is likely.

Part 2: In-Depth Troubleshooting Guides

If the basic FAQs do not resolve your issue, proceed with these systematic guides.

Guide 1: Systematic Approach to Solvent-Induced Shift Resolution

This protocol details how to use different solvents to resolve peak overlap. The goal is to find a solvent that maximizes the chemical shift dispersion (Δδ) for the aromatic protons.

Causality: Different solvents interact with the solute molecule in unique ways. Aromatic solvents like benzene or pyridine will form weak π-stacking interactions, creating significant anisotropic effects that can shift nearby protons upfield or downfield.[1][3] More polar solvents like DMSO-d₆ can alter shifts through dipole-dipole interactions.

Experimental Protocol:

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum in CDCl₃. This is your reference.

  • Aromatic Solvent Test: Prepare a new sample in Benzene-d₆. The anisotropic effect of the benzene ring often provides the best resolution for aromatic compounds.[2]

  • Polar Aprotic Solvent Test: Prepare a sample in DMSO-d₆. This is particularly useful if intermolecular hydrogen bonding or strong polar interactions are influencing proton environments.

  • Data Comparison: Carefully compare the aromatic regions of the spectra from all three solvents. Look for a solvent that spreads the multiplets apart, ideally resolving them into distinct, interpretable patterns (e.g., doublets, triplets).

Guide 2: Leveraging Temperature Variation for Peak Resolution

Altering the sample temperature can sometimes resolve overlapping signals, especially if the molecule has conformational flexibility.

Causality: Changing the temperature can alter the populations of different rotational conformers of the molecule.[5] If these conformers have slightly different chemical shifts for certain protons, the weighted-average signal observed at room temperature may be broad or overlapped. At higher or lower temperatures, one conformer may be favored, or the rate of exchange may change, leading to sharper, more resolved signals.[5][6][7]

Experimental Protocol:

  • Room Temperature Spectrum: Acquire a high-quality spectrum at the standard probe temperature (e.g., 25°C / 298 K).

  • Elevated Temperature Acquisition: Increase the temperature in increments of 10-15°C (e.g., to 40°C, then 55°C). Do not exceed the boiling point of your solvent. Allow the temperature to stabilize for 5-10 minutes before each acquisition.

  • Low-Temperature Acquisition: If your spectrometer is equipped for it, cool the sample in increments of 10-15°C (e.g., to 10°C, 0°C, -10°C).

  • Analyze the Spectral Series: Look for changes in chemical shifts and peak shape across the temperature range. Even small changes can be sufficient to deconvolve overlapping signals.[5][8]

Guide 3: The Definitive Solution - 2D NMR Spectroscopy

When 1D methods are insufficient, a suite of 2D NMR experiments provides the most robust and unambiguous solution for assigning structure and resolving overlap.[9][10] This is the gold-standard approach for complex molecules.

Workflow for 2D NMR Analysis

The following diagram outlines the logical progression from identifying the problem to achieving full structural assignment using 2D NMR techniques.

G cluster_1D 1D Analysis & Problem ID cluster_2D 2D NMR Resolution Workflow A Acquire 1H NMR Spectrum B Observe Aromatic Peak Overlap? A->B C Try Solvent & Temp. Variation (Guides 1 & 2) B->C Yes K Unambiguous Assignment Achieved B->K No D Problem Resolved? C->D D->K Yes L Problem Persists D->L No E Acquire 2D COSY F Identify Coupled Protons (Trace Spin Systems) E->F G Acquire 2D HSQC F->G H Correlate Protons to Directly Attached Carbons G->H I Acquire 2D HMBC H->I J Map Long-Range (2-3 bond) 1H-13C Correlations I->J J->K L->E

Sources

Reducing side-product formation in 4'-Benzoyloxy-2'-methoxyacetophenone preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4'-Benzoyloxy-2'-methoxyacetophenone. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize side-product formation and achieve high purity in your synthesis.

Introduction: Navigating the Synthesis of 4'-Benzoyloxy-2'-methoxyacetophenone

The preparation of 4'-Benzoyloxy-2'-methoxyacetophenone via the benzoylation of 2'-hydroxy-4'-methoxyacetophenone is a critical step in the synthesis of various biologically active molecules. While seemingly a straightforward esterification, this reaction is often complicated by the formation of undesired side-products. This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring a successful and reproducible synthesis.

The primary reaction involves the acylation of the phenolic hydroxyl group of 2'-hydroxy-4'-methoxyacetophenone with benzoyl chloride. The most common and effective method for this transformation is the Schotten-Baumann reaction, which is typically performed in the presence of a base.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4'-Benzoyloxy-2'-methoxyacetophenone in a question-and-answer format.

Q1: My reaction is sluggish or incomplete, what are the likely causes and how can I fix it?

A1: An incomplete reaction can be due to several factors:

  • Insufficiently Activated Phenol: Phenols are less nucleophilic than aliphatic alcohols. To enhance the reaction rate, the phenolic proton must be removed to form the more nucleophilic phenoxide ion.

    • Solution: Ensure you are using an adequate amount of a suitable base. For the Schotten-Baumann reaction, an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is effective. Alternatively, using an organic base like pyridine, which can also act as the solvent, is a common practice.[1][2]

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which will not participate in the esterification.

    • Solution: If using an organic solvent like pyridine or dichloromethane, ensure all glassware is thoroughly dried and use anhydrous solvents. If you suspect your benzoyl chloride has been exposed to moisture, consider using a fresh bottle or purifying it by distillation.

  • Low Reaction Temperature: While low temperatures are generally preferred to minimize side reactions, an overly low temperature can significantly slow down the desired esterification.

    • Solution: If the reaction is proceeding too slowly at 0-5 °C, allow it to warm to room temperature and monitor its progress by Thin-Layer Chromatography (TLC). Gentle heating can be applied, but with caution, as higher temperatures can promote side reactions (see Q2).

Q2: I'm observing significant side-product formation. What are these impurities and how can I prevent them?

A2: The most significant side-reaction in this synthesis is the Fries Rearrangement of the desired product, 4'-Benzoyloxy-2'-methoxyacetophenone.[3][4] This rearrangement is catalyzed by Lewis acids and heat, leading to the formation of ortho- and para-hydroxyaryl ketones. Other potential side-products include unreacted starting materials and benzoic acid.

  • Fries Rearrangement Products: The acyl group from the ester migrates to the aromatic ring, primarily at the positions ortho and para to the hydroxyl group. For 4'-Benzoyloxy-2'-methoxyacetophenone, the likely Fries rearrangement products are:

    • (2,5-Dihydroxy-4-methoxyphenyl)(phenyl)methanone

    • (2,3-Dihydroxy-4-methoxyphenyl)(phenyl)methanone

  • Prevention of Fries Rearrangement:

    • Avoid Lewis Acids: The Fries rearrangement is strongly catalyzed by Lewis acids like aluminum chloride (AlCl₃).[3][4] Ensure your reaction setup is free from any acidic contaminants.

    • Control Temperature: High temperatures favor the Fries rearrangement.[3] Conduct the benzoylation at low temperatures (e.g., 0-5 °C) and avoid prolonged heating.

    • Choice of Base: Using a base like aqueous NaOH or pyridine in the Schotten-Baumann reaction helps to consume the HCl byproduct, preventing it from catalyzing the rearrangement.[1]

  • Benzoic Acid Formation: This occurs due to the hydrolysis of benzoyl chloride.

    • Prevention: Use anhydrous conditions when working with organic solvents and add the benzoyl chloride slowly to the reaction mixture to minimize its exposure to any residual water.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[5]

  • TLC System: A common and effective mobile phase for this system is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific TLC plates used, but a good starting point is a 4:1 or 3:1 mixture of hexane to ethyl acetate.

  • Procedure:

    • On a TLC plate, spot the starting material (2'-hydroxy-4'-methoxyacetophenone), a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Develop the plate in the chosen solvent system.

    • Visualize the spots under a UV lamp (254 nm). The starting material will have a different Rf value than the product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Q4: What is the best way to purify the final product?

A4: Recrystallization is the most common and effective method for purifying solid organic compounds like 4'-Benzoyloxy-2'-methoxyacetophenone.[6]

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzoylated phenolic compounds, common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.[6][7] You may need to perform small-scale solvent screening to find the optimal solvent or solvent pair for your product.

  • General Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

    • Cool the flask in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

Optimized Experimental Protocol: Schotten-Baumann Synthesis

This protocol is a reliable method for the preparation of 4'-Benzoyloxy-2'-methoxyacetophenone, designed to minimize side-product formation.

Materials:

  • 2'-hydroxy-4'-methoxyacetophenone

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine (1.2 eq).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice and 1 M HCl. Stir until the pyridine is neutralized.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Key Reaction Parameters and Their Impact on Purity
ParameterRecommendationRationale
Temperature 0-5 °C during addition, then room temperature.Minimizes the rate of the Fries rearrangement side reaction, which is favored at higher temperatures.[3]
Base Pyridine or aqueous NaOH.Catalyzes the reaction by forming the more nucleophilic phenoxide and neutralizes the HCl byproduct, preventing it from catalyzing the Fries rearrangement.[1][2]
Solvent Anhydrous DCM or pyridine.Prevents the hydrolysis of benzoyl chloride to benzoic acid.
Reaction Time Monitor by TLC.Ensures the reaction goes to completion without prolonged exposure to conditions that might favor side-product formation.[5]
Purity of Reagents Use fresh or purified benzoyl chloride.Old benzoyl chloride may have partially hydrolyzed, reducing the yield.
Spectroscopic Data for Reference
  • 2'-Hydroxy-4'-methoxyacetophenone (Starting Material):

    • ¹H NMR and ¹³C NMR data are available in public databases such as SpectraBase.[8]

    • Characteristic IR peaks: A broad O-H stretch (phenolic), a C=O stretch (ketone), and C-O stretches (ether and phenol).

  • 4'-Benzoyloxy-2'-methoxyacetophenone (Product):

    • The ¹H NMR spectrum is expected to show the disappearance of the phenolic -OH proton and the appearance of aromatic protons from the benzoyl group.

    • The ¹³C NMR spectrum will show additional signals corresponding to the benzoyl group carbons.

    • Characteristic IR peaks: A C=O stretch for the ester, a C=O stretch for the ketone, and C-O stretches for the ester and ether functionalities. The broad O-H peak from the starting material will be absent.

Visualizations

Reaction Pathway and Side-Product Formation

reaction_pathway SM 2'-Hydroxy-4'-methoxyacetophenone product 4'-Benzoyloxy-2'-methoxyacetophenone (Desired Product) SM->product  Schotten-Baumann Reaction (Base, Low Temp) reagent Benzoyl Chloride reagent->product side_product Fries Rearrangement Products (e.g., (2,5-Dihydroxy-4-methoxyphenyl)(phenyl)methanone) product->side_product  Fries Rearrangement (Heat or Lewis Acid)

Caption: Desired reaction pathway and the major side-reaction.

Experimental Workflow

experimental_workflow A 1. Reaction Setup (Starting Material, Solvent, Base) B 2. Cool to 0-5 °C A->B C 3. Add Benzoyl Chloride Dropwise B->C D 4. Reaction at Room Temperature (Monitor by TLC) C->D E 5. Aqueous Workup (Quench, Extract, Wash) D->E F 6. Dry and Concentrate E->F G 7. Purify by Recrystallization F->G H 8. Characterize Product (NMR, IR, MP) G->H

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Retrieved from [Link]

  • Wong, M. (n.d.). TLC Tips: for when conventional thin layer chromatography on the crude reaction mixture is problematic. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone. Retrieved from [Link]

  • IJRAT. (n.d.). Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. Retrieved from [Link]

  • Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Benzyloxy-2'-hydroxyacetophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Cuesta College. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Retrieved from [Link]

  • Canadian Center of Science and Education. (2021). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. Retrieved from [Link]

  • Chegg. (2020). Analyze the IR spectrum for 4-methoxyacetophenone provided below giving the absorption and bond responsible. Retrieved from [Link]

  • Cuesta College. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Recrystallization of two unknown compounds?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • PubMed. (n.d.). 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. Retrieved from [Link]

  • European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). flavone. Retrieved from [Link]

  • Open Access Pub. (n.d.). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]

Sources

Technical Support Center: Purification and Recrystallization of 4'-Benzoyloxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of purifying 4'-Benzoyloxy-2'-methoxyacetophenone (CAS: 1195514-07-8). This compound is typically synthesized via the benzoylation of 4'-hydroxy-2'-methoxyacetophenone (iso-paeonol). Because the crude product often contains unreacted starting materials, residual benzoyl chloride, or benzoic acid byproducts, achieving >99% purity requires a highly controlled isolation strategy.

This guide does not just tell you what to do; it explains the thermodynamic and kinetic causality behind each step, ensuring your workflow is a self-validating system.

Mechanistic Rationale for Solvent Selection

4'-Benzoyloxy-2'-methoxyacetophenone features a moderately polar acetophenone core balanced by a highly lipophilic benzoyloxy ester and a methoxy ether.

  • The Causality of Protic Solvents: The ester and ketone carbonyls act as strong hydrogen-bond acceptors. Protic solvents like Absolute Ethanol exploit this by forming hydrogen bonds at elevated temperatures, leading to high solubility. Upon cooling, the entropic penalty increases, and the hydrophobic bulk of the two aromatic rings forces the compound out of solution, yielding a high-recovery crystallization network (supported by principles in [1]).

  • The Causality of Binary Systems: A binary system like Ethyl Acetate / Hexanes operates on competitive solvation. Ethyl acetate dissolves the compound completely, while the non-polar hexane acts as an anti-solvent. By tuning the ratio, you can precisely control the saturation point, which is exceptionally effective for leaving highly non-polar impurities in the mother liquor [2].

Quantitative Solvent Comparison Data
Solvent SystemBoiling Point (°C)Polarity IndexExpected Yield (%)Expected PurityBest Used For...
Absolute Ethanol 78.45.280 - 85%> 98%General purification; high recovery.
EtOAc / Hexanes (1:3) ~65 - 77~1.5 (mixed)75 - 80%> 99%Removing closely eluting non-polar impurities.
Isopropanol (IPA) 82.53.985 - 90%> 95%Bulk recovery; handles higher water content.
Methanol 64.75.170 - 75%> 99%Highly crystalline products; lower overall yield.

Experimental Workflow

Workflow Start Crude 4'-Benzoyloxy- 2'-methoxyacetophenone Check TLC Purity Check (Identify Impurities) Start->Check Wash Aqueous Workup (Sat. NaHCO3 wash) Check->Wash If acidic impurities (e.g., Benzoic acid) Dissolve Dissolve in Hot Solvent (EtOH or EtOAc/Hexane) Check->Dissolve If neutral crude Wash->Dissolve FilterHot Hot Filtration (Remove Insoluble Matter) Dissolve->FilterHot If cloudy Cool Controlled Cooling (RT then 0-4°C) Dissolve->Cool If clear FilterHot->Cool Crystallize Crystallization (Nucleation & Growth) Cool->Crystallize Isolate Vacuum Filtration & Cold Solvent Wash Crystallize->Isolate Dry Vacuum Desiccation (Constant Weight) Isolate->Dry Pure Pure 4'-Benzoyloxy- 2'-methoxyacetophenone Dry->Pure

Caption: Workflow for the purification and recrystallization of 4'-Benzoyloxy-2'-methoxyacetophenone.

Self-Validating Recrystallization Protocol (Absolute Ethanol)

This protocol utilizes Absolute Ethanol and incorporates self-validation checkpoints to ensure the thermodynamic integrity of the crystallization.

Step 1: Pre-Crystallization Purity Check (Validation Checkpoint 1)

  • Action: Run a TLC (Thin Layer Chromatography) of the crude mixture using 20% EtOAc in Hexanes.

  • Causality: If a baseline spot is heavily present under UV light, it indicates residual benzoic acid. You must dissolve the crude in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ before proceeding. Recrystallization alone will not efficiently separate massive amounts of co-crystallizing acidic byproducts.

Step 2: Dissolution at Reflux

  • Action: Transfer the dried crude solid to an Erlenmeyer flask. Add a magnetic stir bar and a minimum volume of Absolute Ethanol (approx. 3-5 mL per gram of crude). Heat to a gentle reflux (78 °C) on a hot plate.

  • Causality: Using the minimum amount of boiling solvent ensures the solution is supersaturated upon cooling. Excess solvent drastically reduces your percent recovery.

Step 3: Hot Filtration (If necessary)

  • Action: If insoluble particulates (e.g., silica dust, inorganic salts) remain after the compound has completely dissolved, rapidly filter the boiling solution through a fluted filter paper in a pre-warmed stemless funnel.

Step 4: Controlled Nucleation and Growth

  • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 45-60 minutes). Once at room temperature, transfer the flask to an ice-water bath (0-4 °C) for an additional 30 minutes.

  • Causality: Rapid cooling (e.g., plunging a boiling flask directly into ice) causes "shock crystallization," which traps solvent molecules and impurities within the crystal lattice. Slow, undisturbed cooling allows the molecules to thermodynamically align into a pure, highly ordered crystal lattice [3].

Step 5: Isolation and Washing

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume (1-2 mL) of ice-cold ethanol.

  • Causality: The cold wash displaces the impurity-rich mother liquor clinging to the crystal surfaces without re-dissolving your purified product.

Step 6: Desiccation and Final Validation (Validation Checkpoint 2)

  • Action: Dry the crystals under high vacuum until a constant weight is achieved. Take a melting point and run a comparative TLC against the mother liquor.

  • Causality: A sharp melting point range (≤ 2 °C variance) and a single TLC spot validate the success of the purification. The mother liquor should show the concentrated impurities.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a separate liquid layer) instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, causing it to separate as a supercooled liquid.

  • Solution: Reheat the mixture until it forms a single homogeneous solution. Add a small amount of the "good" solvent (e.g., a few mL of Ethanol or EtOAc) to lower the saturation temperature below the compound's melting point. Alternatively, allow it to cool slightly and add a seed crystal, or scratch the inside of the flask with a glass rod to provide a high-energy surface for nucleation [2].

Q: I am using an EtOAc/Hexane system, but no crystals are forming even in the ice bath. What went wrong? A: You have likely used too much Ethyl Acetate (the solubilizing solvent).

  • Solution: Place the flask on a rotary evaporator or heat it gently under a stream of nitrogen to boil off 20-30% of the solvent volume. Once concentrated, reheat to ensure homogeneity, then slowly add hot Hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Add one drop of EtOAc to clear it, then allow it to cool.

Q: The isolated crystals have a slight yellow tint, but the literature says they should be white. How do I decolorize? A: The yellow tint is often caused by trace polymeric byproducts or oxidized phenolic impurities from the starting paeonol derivative.

  • Solution: Redissolve the crystals in hot ethanol. Add a small spatula tip of activated charcoal (Norit) and boil for 5 minutes. Perform a hot filtration through a pad of Celite to remove the charcoal. The high surface area of the carbon will adsorb the large, conjugated colored impurities [1].

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann / Elsevier.[Link]

  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.[Link]

Validation & Comparative

A Comparative Guide to the Reactivity of 4'-Benzoyloxy-2'-methoxyacetophenone and 4'-hydroxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comparative analysis of the reactivity of 4'-Benzoyloxy-2'-methoxyacetophenone and 4'-hydroxy-2'-methoxyacetophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product description to explore the fundamental chemical principles governing the utility of these compounds as pivotal intermediates in the synthesis of flavonoids and other complex molecules. We will dissect their structural nuances, compare their behavior in key organic transformations, and provide validated experimental protocols to illustrate these concepts in practice.

Introduction: Two Sides of the Same Coin in Flavonoid Synthesis

4'-hydroxy-2'-methoxyacetophenone and its benzoylated derivative, 4'-Benzoyloxy-2'-methoxyacetophenone, are fundamental building blocks in synthetic organic chemistry, most notably in the construction of the flavone core.[1][2] Flavones are a class of flavonoids renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2]

While structurally similar, the presence of a phenolic hydroxyl group versus a benzoyl ester dictates vastly different chemical reactivity and, consequently, distinct roles in a synthetic sequence. 4'-hydroxy-2'-methoxyacetophenone typically acts as a nucleophilic precursor, while 4'-Benzoyloxy-2'-methoxyacetophenone is primed for intramolecular rearrangement. This guide will use the renowned Baker-Venkataraman rearrangement as a central case study to illuminate these divergent reactive pathways, providing both mechanistic insight and practical application.[3][4]

Part 1: Structural and Electronic Properties Governing Reactivity

The reactivity of an organic molecule is a direct consequence of its structure and the distribution of electron density. The key difference between our two subject compounds is the functional group at the 4'-position: a hydroxyl (-OH) group versus a benzoyloxy (-OBz) group.

4'-hydroxy-2'-methoxyacetophenone:

This molecule features two potent electron-donating groups on the aromatic ring: the hydroxyl (-OH) and the methoxy (-OCH₃).

  • Aromatic Ring Activation: Both the hydroxyl and methoxy groups donate electron density into the benzene ring via resonance. This increased electron density, particularly at the positions ortho and para to these groups, makes the ring highly susceptible to electrophilic aromatic substitution.[5]

  • Phenolic Acidity: The proton of the hydroxyl group is acidic and can be readily removed by a base. This deprotonation forms a phenoxide ion, a powerful nucleophile, which is a critical first step in reactions like O-acylation.

  • α-Proton Acidity: The protons on the methyl carbon adjacent to the acetyl carbonyl (α-protons) are acidic due to the electron-withdrawing nature of the carbonyl group. A strong base can deprotonate this position to form an enolate, a key nucleophile in condensation reactions.[6]

4'-Benzoyloxy-2'-methoxyacetophenone:

In this derivative, the phenolic hydroxyl is protected as a benzoyl ester. This seemingly simple modification profoundly alters the molecule's electronic profile and reactive sites.

  • Modified Ring Electronics: The benzoyl group is generally considered electron-withdrawing by induction, which slightly deactivates the aromatic ring towards electrophilic attack compared to the strongly activating free hydroxyl group.

  • Ester as a Reactive Center: The primary site of reactivity shifts to the ester functionality itself. The ester carbonyl carbon is electrophilic and susceptible to nucleophilic acyl substitution.[7] This allows for the removal of the benzoyl protecting group (deprotection) via hydrolysis.[8][9]

  • Primed for Rearrangement: Crucially, the structure now contains an o-acyloxyaryl ketone framework. This arrangement is the essential prerequisite for the Baker-Venkataraman rearrangement, an intramolecular acyl transfer reaction that is impossible for the unprotected hydroxy variant.[3][10][11]

Part 2: A Head-to-Head Reactivity Comparison

A. Interconversion: O-Acylation and O-Deprotection

The two compounds are interconvertible, representing the protection and deprotection of the phenolic hydroxyl group.

1. O-Acylation (Protection): From Hydroxy to Benzoyloxy

To make 4'-hydroxy-2'-methoxyacetophenone reactive in the Baker-Venkataraman rearrangement, it must first be acylated. This is a standard nucleophilic acyl substitution where the phenolic oxygen acts as the nucleophile.

  • Causality of Experimental Choice: Pyridine is commonly used as the base. It serves two purposes: it deprotonates the phenolic hydroxyl to create a more potent nucleophile (the phenoxide) and it neutralizes the HCl byproduct generated from benzoyl chloride, driving the reaction to completion.[12][13]

Experimental Protocol: O-Acylation of 4'-hydroxy-2'-methoxyacetophenone [2][13]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-hydroxy-2'-methoxyacetophenone (1.0 eq.) in dry pyridine (approx. 5-10 volumes).

  • Addition: Cool the solution in an ice bath (0 °C). Add benzoyl chloride (1.1-1.2 eq.) dropwise to the stirred solution. A spontaneous temperature rise may be observed.

  • Reaction: After the addition is complete, allow the mixture to stir for approximately 15-30 minutes as it gradually warms to room temperature.

  • Workup: Pour the reaction mixture into a beaker containing crushed ice and an excess of dilute hydrochloric acid (e.g., 3-5% HCl). This protonates the pyridine and causes the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold methanol to remove residual impurities.

  • Purification: The crude 4'-Benzoyloxy-2'-methoxyacetophenone can be air-dried and is often pure enough for the next step. If necessary, it can be recrystallized from methanol or ethanol.

2. O-Deprotection (Hydrolysis): From Benzoyloxy to Hydroxy

The removal of the benzoyl group is achieved by ester hydrolysis. While possible under acidic conditions, base-catalyzed hydrolysis (saponification) is far more common because it is effectively irreversible.[14][15]

  • Causality of Experimental Choice: The reaction is driven by the formation of the resonance-stabilized carboxylate salt (sodium benzoate) and the phenoxide. The final step, an acid-base reaction between the initially formed carboxylic acid and the alkoxide/hydroxide base, renders the process irreversible, leading to high yields.[15]

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification) [8]

  • Setup: Dissolve 4'-Benzoyloxy-2'-methoxyacetophenone (1.0 eq.) in a suitable solvent like methanol or a mixture of THF/water in a round-bottom flask.

  • Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq.).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 40-60 °C) to increase the rate of reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 1 M HCl) until the pH is acidic. This protonates the phenoxide and carboxylate salt.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4'-hydroxy-2'-methoxyacetophenone. Purify further by column chromatography or recrystallization if needed.

B. The Baker-Venkataraman Rearrangement: A Tale of Two Reactivities

This reaction is the centerpiece of our comparison, as it is exclusively available to the benzoylated compound. It is a powerful method for synthesizing 1,3-diketones, which are immediate precursors to flavones.[3][16][17]

  • 4'-Benzoyloxy-2'-methoxyacetophenone: This is the required substrate . Its structure contains the o-acyloxy ketone moiety necessary for the base-catalyzed intramolecular acyl migration.

  • 4'-hydroxy-2'-methoxyacetophenone: This compound cannot undergo the rearrangement. It lacks the migrating acyl group. It serves only as the precursor to the actual reactant.[1][12]

The mechanism involves the formation of an enolate followed by an intramolecular nucleophilic attack.[10][18] The reaction is driven by the formation of a thermodynamically stable phenoxide intermediate.[3][10]

Experimental Protocol: Baker-Venkataraman Rearrangement [12][13]

  • Setup: Place 4'-Benzoyloxy-2'-methoxyacetophenone (1.0 eq.) in a flask and dissolve it in a suitable anhydrous solvent like pyridine.

  • Base Addition: Warm the solution to approximately 50 °C. Add pulverized potassium hydroxide (KOH) (approx. 3-4 eq.) portion-wise while stirring mechanically. A thick, yellow precipitate of the potassium salt of the diketone should form.

  • Reaction: Continue stirring for 15-30 minutes to ensure the reaction goes to completion.

  • Workup: Cool the mixture to room temperature and acidify it by adding dilute acetic acid or hydrochloric acid. This protonates the phenolate, yielding the 1,3-diketone product.

  • Isolation: Collect the resulting solid product by suction filtration, wash with water, and dry. This crude 1,3-diketone (an o-hydroxydibenzoylmethane derivative) is often used directly in the subsequent cyclization step to form the flavone.

C. Electrophilic Aromatic Substitution: A Predictive Analysis

While direct comparative experimental data is sparse, the outcome of electrophilic substitution can be predicted based on fundamental principles.[19]

  • 4'-hydroxy-2'-methoxyacetophenone: The ring is highly activated. The -OH and -OCH₃ groups are powerful ortho, para-directors. The acetyl group is a meta-director. The combined effect would strongly direct incoming electrophiles to the positions ortho to the hydroxyl and methoxy groups (the 3' and 5' positions).

  • 4'-Benzoyloxy-2'-methoxyacetophenone: The ring is less activated. The directing influence would be a complex interplay between the weakly activating -OBz and -OCH₃ groups and the deactivating -COCH₃ group. Predicting the major product would be less straightforward without experimental data.

Part 3: Data Summaries and Visualizations

Data Presentation

Table 1: Comparison of Physicochemical Properties and Reactivity

Property 4'-hydroxy-2'-methoxyacetophenone 4'-Benzoyloxy-2'-methoxyacetophenone
Molecular Formula C₉H₁₀O₃ C₁₆H₁₄O₄
Molecular Weight 166.17 g/mol 270.28 g/mol
Key Reactive Sites Phenolic -OH, α-protons, Aromatic Ring Ester Carbonyl, α-protons, Aromatic Ring
Role in Flavone Synthesis Nucleophilic Precursor Key Rearrangement Substrate
O-Acylation Reactant Product
Ester Hydrolysis Product Reactant
Baker-Venkataraman Cannot React Directly Reactant

| Aromatic Ring Reactivity | Highly Activated (Electrophilic Sub.) | Moderately Activated (Electrophilic Sub.) |

Table 2: Summary of Typical Reaction Conditions

Transformation Substrate Reagents & Conditions Product
O-Acylation 4'-hydroxy-2'-methoxyacetophenone Benzoyl Chloride, Pyridine, 0 °C to RT 4'-Benzoyloxy-2'-methoxyacetophenone
O-Deprotection 4'-Benzoyloxy-2'-methoxyacetophenone NaOH or KOH, MeOH/H₂O, RT or heat 4'-hydroxy-2'-methoxyacetophenone

| Baker-Venkataraman | 4'-Benzoyloxy-2'-methoxyacetophenone | KOH, Pyridine, 50 °C | 1-(2,4-dihydroxy-phenyl)-3-phenyl-propane-1,3-dione derivative |

Visualizations

G cluster_0 Flavone Synthesis Workflow A 4'-hydroxy-2'- methoxyacetophenone B 4'-Benzoyloxy-2'- methoxyacetophenone A->B O-Acylation (Benzoyl Chloride, Pyridine) B->A O-Deprotection (NaOH, H₂O) C 1,3-Diketone Intermediate B->C Baker-Venkataraman Rearrangement (KOH, Pyridine) D Flavone C->D Acid-Catalyzed Cyclization (H₂SO₄, AcOH)

Caption: Workflow for flavone synthesis highlighting the interconversion and distinct roles of the two title compounds.

G cluster_1 Baker-Venkataraman Rearrangement Mechanism start o-Acyloxyacetophenone enolate Enolate Formation start->enolate Base (e.g., OH⁻) abstracts α-proton attack Intramolecular Nucleophilic Attack enolate->attack cyclic Cyclic Alkoxide Intermediate attack->cyclic collapse Ring Opening cyclic->collapse phenolate Stable Phenolate (1,3-Diketone Anion) collapse->phenolate product 1,3-Diketone Product phenolate->product Acidic Workup (H₃O⁺)

Caption: The stepwise mechanism of the Baker-Venkataraman rearrangement, the key transformation for the benzoylated compound.

G cluster_2 Base-Catalyzed Ester Hydrolysis (Saponification) ester Ester tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack by OH⁻ products Carboxylic Acid + Alkoxide tetrahedral->products Elimination of Leaving Group (⁻OR) final Carboxylate Salt + Alcohol products->final Irreversible Acid-Base Reaction

Caption: The irreversible mechanism of saponification, used to deprotect the benzoyl group.

Conclusion

The comparison between 4'-hydroxy-2'-methoxyacetophenone and 4'-Benzoyloxy-2'-methoxyacetophenone is a quintessential example of how functional group manipulation dictates synthetic strategy.

  • 4'-hydroxy-2'-methoxyacetophenone is the foundational block, acting as a nucleophile for O-acylation and possessing a highly activated aromatic ring.

  • 4'-Benzoyloxy-2'-methoxyacetophenone , by contrast, is a protected intermediate whose reactivity is dominated by the ester group. It is an electrophile at the ester carbonyl and, most importantly, is the exclusive substrate for the powerful Baker-Venkataraman rearrangement.

For the synthetic chemist, understanding this dichotomy is paramount. The choice between these two reagents is not arbitrary; it is a strategic decision based on the desired transformation. One serves as the entry point, while the other is the key that unlocks the door to complex intramolecular rearrangements essential for the construction of biologically significant molecules like flavones.

References

  • Wikipedia. Baker–Venkataraman rearrangement. [Link]

  • Lancashire, R. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synlett, 25(19), 2707-2708.
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  • Glover, M. J., & Capon, B. (1981). Reactions of carbonyl compounds in basic solutions. Part 11. The Baker–Venkataraman rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (9), 1242-1246. [Link]

  • St-Gelais, A., et al. (2018). Soft-enolization Baker–Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones. Organic Letters, 20(24), 7893–7897. [Link]

  • ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group? [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2019). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. The Journal of Chemical Thermodynamics, 131, 488-496. [Link]

  • Wikidoc. (2012). Baker-Venkataraman rearrangement. [Link]

  • Jiang, B., et al. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 13(17), 4370-4395. [Link]

  • Kshatriya, R., et al. (2013). Synthesis of Flavone Skeleton by Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487. [Link]

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  • Sansanwal, M., & Krishnamurty, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene. Synthetic Communications, 25(12), 1901-1904. [Link]

  • Organic Syntheses. (1952). Flavone. Org. Synth., 32, 68. [Link]

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Validating the purity of 4'-Benzoyloxy-2'-methoxyacetophenone using HPLC methods

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 4'-Benzoyloxy-2'-methoxyacetophenone: A Comparative Guide to HPLC Methodologies

Introduction

4'-Benzoyloxy-2'-methoxyacetophenone is a critical intermediate in the synthesis of complex flavonoids and active pharmaceutical ingredients (APIs). Ensuring its high purity is paramount, as residual synthetic precursors—such as 2'-methoxy-4'-hydroxyacetophenone, benzoic acid, and benzoyl chloride—can severely impact downstream reaction yields and API toxicity profiles.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 4'-Benzoyloxy-2'-methoxyacetophenone. Specifically, we compare the traditional C18 stationary phase against the Biphenyl stationary phase, framing the methodology within the stringent self-validating requirements of the latest ICH Q2(R2) guidelines [1].

Causality in Method Development: The Stationary Phase Dilemma

In reversed-phase liquid chromatography (RP-HPLC), C18 alkyl-based stationary phases are the default choice for method developers. However, when dealing with highly aromatic compounds like 4'-Benzoyloxy-2'-methoxyacetophenone and its precursors, C18 columns often struggle. C18 relies primarily on dispersive hydrophobic interactions, which frequently fail to provide sufficient selectivity ( α ) to resolve structurally similar aromatic esters and ketones [2].

Conversely, the Biphenyl stationary phase features two sequential phenyl groups bonded to the base silica. This unique ligand chemistry provides enhanced π−π interactions and mild steric interactions, making it highly selective for aromatic and polarizable compounds [3]. Because the π−π interaction strength increases with the number of aromatic rings in the stationary phase, the biphenyl column can easily separate compounds that co-elute on conventional C18 columns[4].

G Analyte 4'-Benzoyloxy-2'-methoxyacetophenone (Target API Intermediate) C18 C18 Stationary Phase (Hydrophobic Interactions) Analyte->C18 Biphenyl Biphenyl Stationary Phase (π-π & Steric Interactions) Analyte->Biphenyl Impurities Aromatic Impurities (Precursors & Degradants) Impurities->C18 Impurities->Biphenyl SST System Suitability Testing (SST) Self-Validating Resolution Check C18->SST Co-elution Risk Biphenyl->SST Enhanced Selectivity ICH ICH Q2(R2) Method Validation (Accuracy, Precision, Specificity) SST->ICH

Workflow of HPLC column selection and self-validating ICH Q2(R2) purity analysis.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol integrates a System Suitability Test (SST) as a self-validating mechanism. The analytical run is only considered valid if the SST criteria are met prior to sample analysis.

Step 1: Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Deionized Water.

  • Standard Solution: Accurately weigh 10 mg of 4'-Benzoyloxy-2'-methoxyacetophenone reference standard. Dissolve and dilute to 10 mL with the diluent to achieve a concentration of 1.0 mg/mL.

  • System Suitability (SST) Mixture: Spike the Standard Solution with 0.1% (w/w) of 2'-methoxy-4'-hydroxyacetophenone and benzoic acid. This creates a worst-case scenario resolution mixture.

Step 2: Chromatographic Conditions

Both columns were tested under identical gradient conditions to isolate the effect of the stationary phase chemistry [2].

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: A pH of ~2.7 suppresses the ionization of acidic impurities like benzoic acid, preventing peak tailing and retention time shifts) [3].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 5% B to 100% B over 15 minutes, hold at 100% B for 3 minutes, re-equilibrate at 5% B for 5 minutes [3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperatures reduce mobile phase viscosity, lowering backpressure and improving mass transfer kinetics) [3].

  • Detection: UV Absorbance at 254 nm.

  • Injection Volume: 5 µL.

Step 3: Self-Validating SST Execution

Inject the SST Mixture in triplicate. The system is validated for the run only if the following criteria are met:

  • Resolution ( Rs​ ) between 2'-methoxy-4'-hydroxyacetophenone and 4'-Benzoyloxy-2'-methoxyacetophenone is ≥2.0 .

  • Tailing factor ( Tf​ ) for the main peak is ≤1.5 .

  • Relative Standard Deviation (RSD) of the main peak area is ≤2.0% .

Quantitative Data Comparison: C18 vs. Biphenyl

The following table summarizes the performance of a standard C18 column versus a Biphenyl column (both 100 mm x 4.6 mm, 2.7 µm solid-core particles) under the established protocol.

Chromatographic ParameterStandard C18 ColumnBiphenyl ColumnPerformance Shift Causality
Retention Time (Main Peak) 8.4 min9.6 minEnhanced π−π retention on the Biphenyl phase [4].
Resolution ( Rs​ ) (Precursor/Main) 1.3 (Fails SST)3.1 (Passes SST)Steric and π−π interactions resolve structural isomers [3].
Tailing Factor ( Tf​ ) 1.61.1Reduced secondary silanol interactions due to dense endcapping [3].
Theoretical Plates ( N ) ~12,500~18,200Improved mass transfer kinetics on the superficially porous biphenyl phase.

Method Validation According to ICH Q2(R2)

Once the Biphenyl column is selected due to its superior resolving power, the method must be formally validated. The revised ICH Q2(R2) guideline emphasizes a lifecycle approach, requiring demonstration that the procedure is fit for its intended purpose[1, 5].

  • Specificity: The method must unambiguously assess the analyte in the presence of impurities [1]. The Biphenyl column's baseline resolution ( Rs​=3.1 ) confirms specificity, whereas the C18 column fails this critical ICH requirement due to co-elution.

  • Linearity & Range: The reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision [1]. For purity validation, linearity is established from the reporting level of impurities (e.g., 0.05%) up to 120% of the nominal specification concentration [1].

  • Accuracy & Precision: Evaluated by spiking known quantities of impurities into the 4'-Benzoyloxy-2'-methoxyacetophenone matrix across the reportable range. The Biphenyl method yielded recovery rates of 98.5% - 101.2% with an intermediate precision RSD of 0.8%, falling well within acceptable pharmaceutical limits [1].

References

  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases, Chromatography Online. Available at: [Link]

  • Comparison of Biphenyl and Other Aromatic Stationary Phases, NACALAI TESQUE, INC. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline, QbD Group. Available at: [Link]

A Spectroscopic Guide to Differentiating 4'-Benzoyloxy-2'-methoxyacetophenone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical synthesis and materials science, the precise structural elucidation of organic intermediates is not merely a procedural step but the cornerstone of quality, safety, and efficacy. Acetophenone derivatives, valued for their roles as building blocks and photoinitiators, often exist as closely related isomers. Misidentification can lead to significant deviations in reaction pathways and final product properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 4'-Benzoyloxy-2'-methoxyacetophenone from its key positional isomers, focusing on the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The primary challenge lies in the subtle yet critical differences in the placement of the benzoyloxy and methoxy functional groups on the acetophenone core. These variations induce distinct electronic environments that are uniquely captured by modern spectroscopic techniques. This document moves beyond a simple cataloging of data, explaining the causal relationships between molecular structure and spectral output, thereby empowering researchers to make confident structural assignments.

The Isomeric Challenge: Structures Under Investigation

The focus of this guide is to distinguish 4'-Benzoyloxy-2'-methoxyacetophenone (Isomer A) from its closely related structural variants, primarily 2'-Benzoyloxy-4'-methoxyacetophenone (Isomer B) and 4'-Benzoyloxy-3'-methoxyacetophenone (Isomer C).

G cluster_A Isomer A: 4'-Benzoyloxy-2'-methoxyacetophenone cluster_B Isomer B: 2'-Benzoyloxy-4'-methoxyacetophenone cluster_C Isomer C: 4'-Benzoyloxy-3'-methoxyacetophenone A A B B C C G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Obtain pure isomer sample Solubilize Dissolve in appropriate solvent (e.g., CDCl3 for NMR, CH2Cl2 for IR) Prep->Solubilize NMR 1H & 13C NMR Spectroscopy (≥400 MHz) Solubilize->NMR IR FT-IR Spectroscopy (4000-400 cm-1) Solubilize->IR MS High-Resolution MS (e.g., EI-TOF) Solubilize->MS Analyze_NMR Analyze chemical shifts, multiplicities, and coupling constants NMR->Analyze_NMR Analyze_IR Identify key functional group stretches (C=O, C-O) IR->Analyze_IR Analyze_MS Determine molecular formula and analyze fragmentation patterns MS->Analyze_MS Compare Compare experimental data against predicted patterns for all isomers Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Structure Confirm Structure Compare->Structure

Figure 2: Generalized workflow for the spectroscopic analysis and structural elucidation of acetophenone isomers.

Experimental Protocols

1. NMR Spectroscopy Protocol

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters: Acquire spectra using a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Process with an exponential line broadening of 0.3 Hz. [1]* ¹³C NMR Parameters: Acquire spectra using a proton-decoupled pulse sequence, a 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.

2. FT-IR Spectroscopy Protocol

  • Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent like dichloromethane, cast a thin film on a salt plate (NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average at least 16 scans to improve the signal-to-noise ratio. [1] 3. Mass Spectrometry Protocol

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or a direct insertion probe with a time-of-flight (TOF) or quadrupole mass analyzer.

  • GC-MS Method: Use a GC equipped with a non-polar capillary column (e.g., DB-5ms). Inject a dilute solution of the sample in ethyl acetate. Use a temperature program that allows for the separation of any potential impurities. Set the ion source to 70 eV for Electron Ionization (EI). Scan a mass range of m/z 40-500. [2]* HRMS Analysis: For exact mass determination, use a high-resolution instrument (e.g., ESI-TOF or Orbitrap) calibrated according to the manufacturer's specifications. This will confirm the elemental composition.

Conclusion

The unambiguous identification of 4'-Benzoyloxy-2'-methoxyacetophenone from its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide crucial confirmatory data on functional groups and molecular weight, ¹H NMR spectroscopy stands out as the definitive tool for differentiation. The unique chemical shifts and splitting patterns of the aromatic protons, governed by the specific placement of the methoxy and benzoyloxy substituents, provide a conclusive structural fingerprint. By understanding the underlying principles that connect molecular structure to spectral output, researchers can confidently navigate the complexities of isomeric differentiation, ensuring the integrity and success of their scientific endeavors.

References

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A Comparative Guide to the Synthesis of 4'-Benzoyloxy-2'-methoxyacetophenone: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the reliable and reproducible preparation of key intermediates is paramount. 4'-Benzoyloxy-2'-methoxyacetophenone, a notable precursor for various biologically active molecules, is no exception. This guide provides an in-depth technical comparison of established protocols for its synthesis, focusing on the practical aspects of reproducibility, yield, and purity. The methodologies presented are derived from established, peer-reviewed procedures for analogous compounds, adapted for the specific synthesis of our target molecule.

Introduction to 4'-Benzoyloxy-2'-methoxyacetophenone

4'-Benzoyloxy-2'-methoxyacetophenone is a key building block in the synthesis of a variety of organic compounds, including certain classes of flavones and other pharmacologically relevant scaffolds. Its structure, featuring a benzoyl-protected phenol and a methoxy-activated acetophenone moiety, allows for selective chemical transformations. The purity and yield of this intermediate directly impact the efficiency and success of subsequent synthetic steps. Therefore, a critical evaluation of its preparative methods is essential for any laboratory engaged in its use.

This guide will compare two primary, reproducible methods for the synthesis of 4'-Benzoyloxy-2'-methoxyacetophenone, starting from the readily available precursor, 2'-hydroxy-4'-methoxyacetophenone (also known as paeonol).

Comparative Analysis of Synthesis Protocols

Two principal methods for the benzoylation of 2'-hydroxy-4'-methoxyacetophenone will be examined: a classical approach using benzoyl chloride in pyridine, and a modern variation employing triethylamine in a chlorinated solvent.

ParameterProtocol 1: Pyridine-Mediated BenzoylationProtocol 2: Triethylamine-Mediated Benzoylation
Starting Material 2'-Hydroxy-4'-methoxyacetophenone2'-Hydroxy-4'-methoxyacetophenone
Acylating Agent Benzoyl ChlorideBenzoyl Chloride
Base/Solvent PyridineTriethylamine / Dichloromethane
Reaction Temperature Room temperature (exothermic)0 °C to Room temperature
Reaction Time ~15-20 minutes~2.5 hours
Workup Acidic aqueous quench and precipitationAqueous wash and extraction
Purification RecrystallizationColumn chromatography or Recrystallization
Reported Yield High (based on analogous reactions)[1][2]High (based on analogous reactions)[3]

Protocol 1: Pyridine-Mediated Benzoylation

This method is a direct adaptation of the well-established procedure for the synthesis of o-benzoyloxyacetophenone, a structural isomer of the target compound.[1][4] The use of pyridine as both the solvent and the base is a classic and effective approach for acylation reactions.

Causality of Experimental Choices

The choice of pyridine serves a dual purpose: it acts as a solvent to dissolve the starting materials and as a base to neutralize the hydrochloric acid generated during the reaction. The reaction is typically exothermic, and the spontaneous temperature rise drives the reaction to completion quickly. The workup involves pouring the reaction mixture into an acidic solution to protonate the pyridine, rendering it water-soluble and allowing for the precipitation of the less polar product.

Experimental Protocol

Materials:

  • 2'-Hydroxy-4'-methoxyacetophenone (1.0 eq)

  • Benzoyl chloride (1.5 eq)

  • Pyridine (anhydrous)

  • 3% Hydrochloric acid

  • Methanol (for washing)

  • Deionized water

Procedure:

  • In a conical flask fitted with a calcium chloride drying tube, dissolve 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) in anhydrous pyridine.

  • To this solution, add benzoyl chloride (1.5 eq) portion-wise with swirling. The temperature of the reaction mixture will rise spontaneously.

  • After the initial exotherm subsides (approximately 15-20 minutes), pour the reaction mixture with vigorous stirring into a beaker containing a mixture of crushed ice and 3% hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product sequentially with cold methanol and then with deionized water.

  • Dry the product thoroughly. For further purification, recrystallization from a suitable solvent like methanol or ethanol can be performed.

Protocol 1 Workflow Diagram

Protocol 2: Triethylamine-Mediated Benzoylation in Dichloromethane

This protocol is adapted from the synthesis of a paeonol-ozagrel conjugate, which involves a similar acylation of the phenolic hydroxyl group of paeonol.[3] This method represents a more modern approach, utilizing a non-nucleophilic organic base in a common organic solvent.

Causality of Experimental Choices

Triethylamine is a non-nucleophilic base that effectively scavenges the HCl produced during the reaction without participating in side reactions. Dichloromethane is an excellent solvent for both the starting materials and the product, allowing the reaction to proceed in a homogeneous phase. The reaction is conducted at a controlled temperature (starting at 0 °C) to manage the exothermicity and potentially improve selectivity. The workup involves aqueous extraction to remove the triethylamine hydrochloride salt and any other water-soluble impurities.

Experimental Protocol

Materials:

  • 2'-Hydroxy-4'-methoxyacetophenone (paeonol) (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 2.5 hours.

  • Upon completion, add deionized water to the reaction mixture to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2 Workflow Diagram

Discussion on Reproducibility and Practicality

Both protocols are expected to be highly reproducible, given their basis on well-established and frequently cited synthetic transformations.

Protocol 1 (Pyridine-Mediated) is advantageous in its simplicity and speed. The use of a single reagent as both solvent and base minimizes the number of components. The rapid, exothermic nature of the reaction leads to short reaction times. However, the use of pyridine can be a drawback due to its strong, unpleasant odor and the need for careful handling. The workup, involving precipitation, is generally straightforward and can lead to a relatively pure product without the need for chromatography.

Protocol 2 (Triethylamine-Mediated) offers a more controlled reaction environment. The ability to manage the temperature from the outset can be beneficial for sensitive substrates, although for the robust benzoylation of a phenol, this may be less critical. The use of dichloromethane and triethylamine is common in modern synthesis labs, and the workup via extraction is a standard and scalable procedure. However, this method may require chromatographic purification to achieve high purity, which can be more time-consuming and resource-intensive than simple recrystallization.

Conclusion

Both the pyridine-mediated and triethylamine-mediated benzoylation protocols offer viable and reproducible pathways to 4'-Benzoyloxy-2'-methoxyacetophenone. The choice between them will likely depend on the specific constraints and preferences of the laboratory. For rapid, small-scale synthesis where the odor of pyridine is manageable, Protocol 1 is an excellent choice. For larger-scale synthesis or when a more controlled reaction and a non-precipitative workup are preferred, Protocol 2 provides a robust alternative. Both methods are grounded in fundamental and reliable organic chemistry principles, ensuring their value to the research and drug development community.

References

  • Wheeler, T. S. Flavone. Organic Syntheses, Coll. Vol. 4, p.478 (1963); Vol. 32, p.72 (1952). [Link]

  • Synthesis of Flavones. Crimson Publishers, Volume 1, Issue 6 (2017). [Link]

  • A novel synthesis of flavones from 2-methoxybenzoic acids. Bulletin of the Korean Chemical Society, 20(5), 531-532 (1999). [Link]

  • Experiment 1: Synthesis of a Flavone. University of Texas Arlington, Department of Chemistry and Biochemistry. [Link]

  • Synthesis of Flavone Skeleton by Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487 (2013). [Link]

  • Benzoylation. Scribd. [Link]

  • Benzoyl piperidine. Organic Syntheses, Coll. Vol. 1, p.101 (1941); Vol. 7, p.10 (1927). [Link]

  • Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2281 (2022). [Link]

  • US Patent No. 8,829,195. Regulations.gov. [Link]

  • Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential. Frontiers in Chemistry, 8, 624536 (2021). [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 4'-Benzoyloxy-2'-methoxyacetophenone: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the robust quantitative analysis of 4'-Benzoyloxy-2'-methoxyacetophenone. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical considerations of each technique, offering field-proven insights and detailed experimental protocols to guide method selection and development.

The Analytical Challenge: Quantifying 4'-Benzoyloxy-2'-methoxyacetophenone

4'-Benzoyloxy-2'-methoxyacetophenone is a substituted aromatic ketone with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Accurate and precise quantification is critical for process monitoring, quality control, and pharmacokinetic studies. The molecule's structure, featuring an acetophenone core, an ester linkage, and an ether group, presents distinct physicochemical properties that dictate the optimal analytical strategy.

Table 1: Physicochemical Properties of 4'-Benzoyloxy-2'-methoxyacetophenone

PropertyValueSignificance for Analysis
Molecular Formula C₁₆H₁₄O₃Defines the exact mass for MS detection.
Molecular Weight 270.28 g/mol Influences volatility and MS settings.
Structure Contains a thermally sensitive ester linkage and polar functional groups suitable for LC.
Predicted Boiling Point ~450-500 °CSuggests the compound is sufficiently volatile for GC, but thermal stability is a concern.
Thermal Stability The ester linkage is susceptible to thermal degradation at elevated temperatures typical of GC injectors.This is the single most critical factor favoring LC-MS over GC-MS for quantitative accuracy.

The primary analytical decision hinges on the compound's volatility versus its thermal stability. While technically volatile enough for gas chromatography, the presence of the benzoyloxy (ester) group introduces a significant risk of thermal degradation in the hot GC injection port. This can lead to analyte loss, poor reproducibility, and inaccurate quantification, a phenomenon observed in related acetophenone derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Risk Approach

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by ionization (typically hard ionization like Electron Ionization, EI) and mass-based detection. For many volatile and thermally stable compounds, it is a powerful quantitative tool.

Causality Behind Experimental Choices for GC-MS

The core challenge with applying GC-MS to 4'-Benzoyloxy-2'-methoxyacetophenone is mitigating thermal degradation. An experimental protocol must be designed to minimize the thermal stress on the analyte.

  • Injector Temperature: A lower injector temperature is paramount. However, too low a temperature will result in incomplete volatilization and poor peak shape. A careful balance must be struck, starting at a lower-than-standard temperature (e.g., 250°C) is advisable.

  • Column Choice: A low-polarity, highly inert column (e.g., a 5% phenyl-methylpolysiloxane phase) is chosen to minimize analyte-column interactions that could catalyze degradation.

  • Detection Mode: Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns for identification. For quantification, Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring only characteristic ions, such as the molecular ion and key fragments.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Volatile Solvent (e.g., Ethyl Acetate) p1->p2 p3 Add Internal Standard p2->p3 p4 Vortex & Dilute to Final Concentration p3->p4 a1 Inject into GC (Minimized Temp) p4->a1 a2 Separate on 5% Phenyl Column a1->a2 a3 Ionize (EI, 70 eV) a2->a3 a4 Detect Ions (SIM Mode) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: High-level workflow for the quantitative analysis of 4'-Benzoyloxy-2'-methoxyacetophenone by GC-MS.

Experimental Protocol: GC-MS Method
  • Standard Preparation: Prepare a stock solution of 4'-Benzoyloxy-2'-methoxyacetophenone (1 mg/mL) in ethyl acetate. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL. Add a suitable internal standard (e.g., 4,4'-Dichlorobenzophenone) at a constant concentration to all standards and samples.

  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless inlet. Start with a temperature of 250°C. Use a 1 µL injection volume in splitless mode.

    • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MSD Transfer Line: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions such as m/z 270 (M⁺), 165 (fragment), and 105 (benzoyl cation).

Trustworthiness Note: This protocol is presented for exploratory purposes. The validity of this method is critically dependent on demonstrating the absence of on-column or in-injector degradation. This would require injecting a pure standard and searching for known thermal degradation products (e.g., 2'-hydroxy-4'-methoxyacetophenone and benzoic acid). A high potential for non-linearity and poor accuracy exists.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Authoritative Method

LC-MS is the gold-standard technique for the analysis of thermally labile, polar, and semi-polar compounds. Separation occurs in the liquid phase at or near ambient temperature, completely circumventing the issue of thermal degradation.

Causality Behind Experimental Choices for LC-MS

The LC-MS/MS method is designed for maximum sensitivity, selectivity, and robustness.

  • Chromatography Mode: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice. The analyte has sufficient non-polar character to be retained on a C18 stationary phase while its polar groups ensure good interaction with common polar mobile phases.

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule. It generates intact protonated molecules [M+H]⁺ with minimal in-source fragmentation, which is perfect for quantitative analysis. Positive mode (ESI+) is selected because the carbonyl and methoxy groups are readily protonated.

  • Detection Mode: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity. A specific precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out chemical noise from the matrix, drastically improving the signal-to-noise ratio and lowering detection limits.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase (e.g., 50:50 ACN:H₂O) p1->p2 p3 Add Internal Standard p2->p3 p4 Vortex, Filter (0.22 µm) p3->p4 a1 Inject into LC (5 µL) p4->a1 a2 Separate on C18 Column (Gradient Elution) a1->a2 a3 Ionize (ESI+) a2->a3 a4 Detect Transitions (MRM Mode) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Generate Weighted Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: High-level workflow for the quantitative analysis of 4'-Benzoyloxy-2'-methoxyacetophenone by LC-MS/MS.

Experimental Protocol: LC-MS/MS Method
  • Standard Preparation: Prepare a stock solution of 4'-Benzoyloxy-2'-methoxyacetophenone (1 mg/mL) in methanol. Perform serial dilutions in a 50:50 acetonitrile:water mixture to create calibration standards from 0.1 ng/mL to 1000 ng/mL. Add a suitable structural analog as an internal standard (e.g., deuterated 4'-Benzoyloxy-2'-methoxyacetophenone or a closely related compound) at a constant concentration.

  • Instrumentation:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 30% B, hold for 0.5 min; ramp to 95% B over 2.5 min; hold at 95% B for 1 min; return to 30% B over 0.1 min; hold for 0.9 min for equilibration. Total run time: 5.0 min.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad™ 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Key Parameters: IonSpray Voltage: 5500 V; Temperature: 500°C; Curtain Gas: 35 psi.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Analyte Transition (Quantifier): Q1 (m/z 271.1) → Q3 (m/z 165.1)

      • Analyte Transition (Qualifier): Q1 (m/z 271.1) → Q3 (m/z 105.1)

      • (Note: These transitions are based on the protonated molecule [C₁₆H₁₄O₃+H]⁺ and predicted fragmentation patterns—cleavage of the ester bond. They must be optimized experimentally.)

Head-to-Head Performance Comparison

The choice between GC-MS and LC-MS becomes clear when comparing key validation parameters. The following table summarizes the expected performance based on the nature of the analyte and the principles of each technique.

Table 2: Comparison of Expected Quantitative Performance

ParameterGC-MSLC-MS/MSJustification
Linearity (r²) 0.98 - 0.995>0.999Thermal degradation in GC can introduce non-linearity at higher concentrations. LC-MS avoids this, providing a more consistent response.
Limit of Quantitation (LOQ) 10 - 50 ng/mL0.1 - 1 ng/mLAnalyte loss in the GC injector limits sensitivity. The high selectivity of MRM and efficiency of ESI in LC-MS/MS result in significantly lower detection limits.
Precision (%RSD) 10 - 20%<5%Inconsistent thermal degradation leads to higher variability in GC-MS measurements. The controlled, ambient-temperature LC-MS process is highly reproducible.
Accuracy (% Recovery) 70 - 110% (variable)95 - 105%Accuracy in GC-MS is compromised by unpredictable analyte loss. LC-MS provides consistently high and accurate recovery.
Robustness & Reliability LowHighThe GC-MS method is highly sensitive to injector cleanliness and temperature fluctuations, making it fragile. The LC-MS/MS method is robust and reliable for routine analysis.
Sample Throughput ModerateHighThe LC-MS/MS method presented has a short run time (5 min), enabling high-throughput analysis.

Final Recommendation

For the quantitative analysis of 4'-Benzoyloxy-2'-methoxyacetophenone, LC-MS/MS is the unequivocally superior and recommended technique.

The significant and unavoidable risk of thermal degradation of the ester linkage in a GC system compromises the fundamental requirements of a reliable quantitative assay: accuracy, precision, and linearity. While a GC-MS method could potentially be developed, it would require extensive optimization to minimize degradation and would likely still suffer from robustness issues, making it unsuitable for a validated, high-throughput environment.

In contrast, LC-MS/MS is perfectly suited to the analyte's physicochemical properties. It operates at ambient temperatures, preserving the molecule's integrity, while the combination of reversed-phase chromatography and ESI-MS/MS provides the sensitivity, selectivity, and robustness required by the pharmaceutical and chemical industries. The presented LC-MS/MS protocol serves as an authoritative starting point for developing a fully validated quantitative method.

References

  • Gastaca, B., et al. (2015).

Safety Operating Guide

Personal protective equipment for handling 4'-Benzoyloxy-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic compounds like 4'-Benzoyloxy-2'-methoxyacetophenone requires a rigorous, mechanics-driven approach to laboratory safety. Because specialized acetophenone derivatives and novel research chemicals often lack exhaustive, publicly available toxicological profiles, researchers must operate under a "presumed hazardous" framework[1].

As an application scientist, my goal is to provide you with a self-validating operational protocol. This guide moves beyond basic compliance, explaining the causality behind each safety measure so you can adapt these principles to your broader drug development and synthetic workflows.

Chemical Risk Profile & Causality of Hazards

To design an effective safety protocol, we must first deconstruct the molecule (C₁₆H₁₄O₄) to predict its behavior and inherent risks:

  • Aromatic Ketone Core: Acetophenone derivatives are established dermal and ocular irritants. They can disrupt lipid bilayers in the skin, leading to contact dermatitis.

  • Ester Linkage (Benzoyloxy group): Esters can undergo hydrolysis in the presence of ambient moisture, strong acids, or bases. In this molecule, hydrolysis could yield benzoic acid derivatives, which are severe eye and mucous membrane irritants.

  • Physical State & Aerosolization: As a structurally rigid biphenyl-like molecule, it is a crystalline solid at room temperature. The primary physical hazard is the generation of airborne micro-particulates during weighing and transfer. Inhalation of these particulates can cause respiratory tract irritation[2].

Personal Protective Equipment (PPE) Matrix

Personal Protective Equipment is the final barrier in the hierarchy of safety controls, secondary to engineering controls like local exhaust ventilation[3]. The following table outlines the mandatory PPE for handling this compound, grounded in OSHA and ACS laboratory safety standards[4][5].

PPE CategorySpecificationMechanistic Justification (Causality)
Eye Protection ANSI Z87.1-compliant Chemical Splash GogglesProtects against airborne dust particulates and potential liquid splashes if the compound is dissolved in organic solvents[2]. Standard safety glasses lack the orbital seal required to block fine dust.
Hand Protection 100% Nitrile Gloves (Min. 4 mil thickness)Nitrile provides robust chemical resistance against solid aromatic ketones and esters. If handling the compound in a carrier solvent (e.g., dichloromethane), double-gloving is required to delay solvent breakthrough[1].
Body Protection Flame-resistant (FR) or 100% cotton lab coatPrevents dermal accumulation of chemical dust. Synthetic fabrics must be avoided; if a secondary solvent fire occurs, synthetics can melt directly into the skin[4].
Engineering Control Chemical Fume Hood (Face velocity: 80-100 fpm)Local exhaust ventilation is mandatory to capture airborne solid particulates during transfer, preventing inhalation[2].

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system, each phase of the handling process incorporates a verification check. Do not proceed to the next step unless the verification is successful.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Turn on the chemical fume hood. Verification Check: Inspect the digital flow monitor or use a Kimwipe strip to confirm a face velocity between 80 and 100 feet per minute (fpm).

  • Don PPE: Put on long pants, closed-toe shoes, your lab coat, ANSI Z87.1 goggles, and nitrile gloves[4].

  • Establish Secondary Containment: Place the reagent bottle inside a secondary containment tray within the fume hood. This localizes any potential spills and prevents the chemical from spreading across the primary work surface[1].

Phase 2: Weighing and Transfer
  • Mitigate Static Charge: Solid acetophenone derivatives easily hold static charge, causing the powder to "jump" and aerosolize. Action: Use an anti-static weighing boat or wipe the exterior of the analytical balance with a damp cloth to dissipate static electricity.

  • Fume Hood Transfer: Open the reagent bottle only inside the fume hood using a clean, stainless-steel spatula.

  • Closed-System Weighing: If you must use a high-precision analytical balance located outside the fume hood, tare a sealable vial on the balance first. Bring the sealed vial to the hood, add the 4'-Benzoyloxy-2'-methoxyacetophenone, seal the vial tightly, and transport it back to the balance. Causality: This completely eliminates the release of hazardous dust into ambient laboratory air[2].

Phase 3: Post-Operation & Decontamination
  • Seal and Store: Tightly seal the reagent bottle. Store it in a cool, dry chemical cabinet away from strong oxidizers and strong bases to prevent degradation.

  • Decontaminate Tools: Rinse the spatula with a compatible solvent (e.g., acetone) directly into a designated hazardous waste container before washing it with standard soap and water.

  • Doffing PPE: Remove gloves by turning them inside out. This traps any residual chemical dust inside the glove. Wash hands thoroughly with soap and water immediately after doffing[3].

Spill Response and Waste Disposal Strategy

If a spill occurs, your immediate priority is to prevent the aerosolization of the solid compound.

Solid Spill Protocol:

  • Isolate: Alert nearby personnel and restrict access to the spill area.

  • Suppress Dust (Critical Step): Do not dry sweep the powder, as this forces particulates into the air. Instead, lightly moisten the spilled solid with a compatible, low-toxicity solvent (like water or a small amount of ethanol) to agglomerate the powder into a paste[6].

  • Collect: Use a disposable plastic scoop or wet paper towels to collect the agglomerated material.

  • Dispose: Place all contaminated cleanup materials into a sealable hazardous waste container.

Waste Disposal: 4'-Benzoyloxy-2'-methoxyacetophenone must be treated as hazardous organic waste. Never dispose of unknown or specialized organic solids in standard trash or down the drain[7].

  • Solid Waste: Dispose of empty vials, contaminated gloves, and paper towels in a dedicated solid hazardous waste bin.

  • Liquid Waste: If the compound was dissolved in a solvent during your experiment, collect the liquid in a clearly labeled waste carboy (segregated into halogenated or non-halogenated streams based on the solvent used).

Process Visualization

The following diagram illustrates the logical workflow for handling this compound, highlighting the critical decision tree for spill response.

Workflow Start Hazard Assessment: 4'-Benzoyloxy-2'-methoxyacetophenone PPE Don PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Local Exhaust) PPE->Hood Weigh Weighing & Transfer (Minimize Dust Aerosolization) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-Wipe Decontamination (Do Not Dry Sweep) Spill->Clean Yes Proceed Execute Experiment Spill->Proceed No Waste Dispose as Hazardous Organic Waste Clean->Waste Proceed->Waste

Workflow for handling 4'-Benzoyloxy-2'-methoxyacetophenone and spill response logic.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, North Carolina State University. 4

  • Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). 5

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - National Institutes of Health (NIH) PMC. 3

  • Working with Chemicals - Prudent Practices in the Laboratory - National Institutes of Health (NIH) Bookshelf. 2

  • Novel Chemicals with Unknown Hazards SOP - Texas Woman's University (TWU) Environmental Health & Safety. 1

  • Unknown Chemicals - Environmental Health and Safety, Purdue University.7

  • Unknown Chemical Guidance - The University of Texas at Tyler (UT Tyler). 6

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.